molecular formula C18H19NO3S2 B610980 SR8278 CAS No. 1254944-66-5

SR8278

Numéro de catalogue: B610980
Numéro CAS: 1254944-66-5
Poids moléculaire: 361.5 g/mol
Clé InChI: UIEBLUZPSFAFOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure in first source

Propriétés

IUPAC Name

ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEBLUZPSFAFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693813
Record name SR-8278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254944-66-5
Record name SR-8278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SR8278: A Technical Guide to its Mechanism of Action in Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of SR8278, a potent synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. This compound has emerged as an invaluable chemical probe for elucidating the role of REV-ERB in the mammalian circadian clock and metabolic pathways. By competitively inhibiting the repressive function of REV-ERB, this compound directly modulates the expression of core clock components, most notably Bmal1. This guide details the molecular mechanism of this compound, summarizes key quantitative data from foundational studies, outlines detailed experimental protocols for its characterization, and illustrates its effects on circadian signaling pathways. This information is intended for researchers, scientists, and drug development professionals working in the fields of chronobiology, metabolism, and pharmacology.

The Role of REV-ERB in the Core Circadian Clock

The mammalian circadian rhythm is governed by a cell-autonomous, transcriptional-translational feedback loop. The primary loop consists of the transcriptional activators CLOCK and BMAL1, which heterodimerize and bind to E-box elements in the promoters of the Period (Per1/2) and Cryptochrome (Cry1/2) genes, driving their expression.[1] The resulting PER and CRY proteins accumulate, dimerize, and translocate back to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.

REV-ERBα (encoded by the Nr1d1 gene) and its paralog REV-ERBβ (Nr1d2) form a critical secondary or stabilizing loop that is essential for the precision and robustness of the core clock.[2] The expression of Rev-erbα is directly activated by CLOCK/BMAL1. The REV-ERBα protein, in turn, functions as a transcriptional repressor, binding to REV-ERB response elements (ROREs) in the promoter of Bmal1 to suppress its transcription.[1][3][4] This action creates a delay in the activation of the positive loop, ensuring the proper 24-hour periodicity of the clock. The repressive activity of REV-ERBα is dependent on its binding to the physiological ligand, heme, which facilitates the recruitment of the Nuclear Receptor Corepressor (NCoR) complex.[2][3]

Circadian_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex EBox E-Box CLOCK_BMAL1->EBox PerCry_Gene Per/Cry Genes EBox->PerCry_Gene Activates RevErb_Gene Rev-erbα Gene EBox->RevErb_Gene Activates PerCry_mRNA Per/Cry mRNA PerCry_Gene->PerCry_mRNA RevErb_mRNA Rev-erbα mRNA RevErb_Gene->RevErb_mRNA Bmal1_Gene Bmal1 Gene Bmal1_Gene->CLOCK_BMAL1 (protein) RORE RORE RORE->Bmal1_Gene Represses PER_CRY PER:CRY Complex PER_CRY->CLOCK_BMAL1 Inhibits REVERB REV-ERBα REVERB->RORE PER_CRY_protein PER & CRY Proteins PerCry_mRNA->PER_CRY_protein Translation REVERB_protein REV-ERBα Protein RevErb_mRNA->REVERB_protein Translation PER_CRY_protein->PER_CRY REVERB_protein->REVERB

Diagram 1: The core and accessory loops of the mammalian circadian clock.

This compound's Core Mechanism of Action

This compound is a synthetic small molecule that functions as a direct antagonist of REV-ERBα and REV-ERBβ.[3][5][6] Its mechanism of action is centered on preventing the transcriptional repression mediated by these nuclear receptors.

  • Antagonism of REV-ERB: this compound binds to REV-ERB, competing with the endogenous ligand, heme.[3][6]

  • Inhibition of Corepressor Recruitment: This binding event conformationally alters the receptor, blocking its ability to recruit the NCoR corepressor complex.[3]

  • De-repression of Target Genes: Without the NCoR complex, REV-ERB can no longer mediate histone deacetylation and chromatin condensation at the promoters of its target genes. This lifts the repression, leading to a significant increase in the transcription of genes normally suppressed by REV-ERB.[3]

In the context of the circadian rhythm, the primary consequence of this compound administration is the de-repression of the Bmal1 gene, leading to a subsequent increase in BMAL1 mRNA and protein levels.[3][4] This directly impacts the timing and amplitude of the entire circadian cycle.

Mechanism cluster_A Physiological Repression (Heme-Mediated) cluster_B Antagonism by this compound REVERB_A REV-ERBα NCoR_A NCoR Corepressor REVERB_A->NCoR_A recruits Heme Heme Heme->REVERB_A binds RORE_A RORE NCoR_A->RORE_A binds Bmal1_A Bmal1 Gene RORE_A->Bmal1_A Transcription_A Transcription REPRESSED Bmal1_A->Transcription_A This compound This compound REVERB_B REV-ERBα This compound->REVERB_B binds NCoR_B NCoR Corepressor REVERB_B->NCoR_B recruitment BLOCKED RORE_B RORE Bmal1_B Bmal1 Gene RORE_B->Bmal1_B Transcription_B Transcription ACTIVATED Bmal1_B->Transcription_B Workflow A 1. Plate HepG2 Cells (96-well plate) B 2. Co-transfect with: - REV-ERBα Plasmid - Bmal1-Luc Reporter A->B C 3. Incubate (16 hours) B->C D 4. Treat Cells (this compound or Vehicle) C->D E 5. Incubate (24 hours) D->E F 6. Lyse Cells & Measure Luciferase Activity E->F G 7. Analyze Data (Calculate EC50) F->G

References

SR8278: A Technical Guide to the First-in-Class REV-ERBα Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR8278, a pivotal chemical probe in the study of nuclear receptor REV-ERBα. This compound was the first synthetic antagonist identified for REV-ERBα, offering a crucial tool to investigate the receptor's role in circadian rhythms, metabolism, and various disease states. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the complex biological pathways it modulates.

Introduction to REV-ERBα

REV-ERBα (encoded by the NR1D1 gene) is a nuclear receptor that acts as a key component of the mammalian circadian clock.[1][2] It functions primarily as a transcriptional repressor, linking the body's internal clock to metabolic processes.[2][3] REV-ERBα and its paralog, REV-ERBβ, are ligand-dependent repressors; the physiological ligand has been identified as heme.[4][5][6][7] Upon binding heme, REV-ERBα recruits co-repressor complexes, such as the Nuclear Co-repressor (NCoR)/Histone Deacetylase 3 (HDAC3) complex, to its target gene promoters, leading to the suppression of their transcription.[2] A primary target of this repression is the Bmal1 gene, a core activator of the circadian clock, thereby forming a crucial negative feedback loop.[1][8]

This compound: A Synthetic REV-ERBα Antagonist

This compound was identified as the first synthetic antagonist for REV-ERBα.[4][5][6][8] Structurally similar to the REV-ERBα agonist GSK4112, this compound exerts the opposite effect: it blocks the transcriptional repression mediated by REV-ERBα.[4][5][6][8] This action is achieved by inhibiting the receptor's ability to recruit co-repressors, effectively de-repressing the transcription of REV-ERBα target genes.[4][6] Consequently, this compound increases the expression of genes normally suppressed by REV-ERBα, such as those involved in the circadian clock (Bmal1) and gluconeogenesis (G6Pase, PEPCK).[4][8]

While this compound has been an invaluable tool for in vitro and cell-based studies, its utility in vivo is limited by poor pharmacokinetic properties.[4][9] Nevertheless, it has paved the way for understanding the therapeutic potential of REV-ERBα antagonism and serves as a foundational compound for the development of more potent and pharmacokinetically stable antagonists.[4][5][6] Some studies, however, suggest that certain effects of this compound, such as its anti-proliferative properties, may occur independently of REV-ERB, advising the use of complementary genetic approaches for data interpretation.[10]

Quantitative Pharmacological Data

The antagonist potency of this compound has been characterized in various cell-based assays. The key quantitative data is summarized below.

ParameterValueAssay SystemReference
EC50 0.47 µMInhibition of REV-ERBα transcriptional repression in a GAL4-REV-ERBα cotransfection assay (HEK293 cells)[4][11][12]
Potency ~5x greater than agonist GSK4112Comparison in a cotransfection assay[4]
IC50 0.35 µMBlocking the agonist activity of 5 µM GSK4112 in a cotransfection assay[4]

Mechanism of Action and Signaling Pathways

This compound functions by directly opposing the repressive action of the REV-ERBα/heme complex on gene transcription.

4.1 REV-ERBα Transcriptional Repression Pathway

In its active state, REV-ERBα binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes. This binding facilitates the recruitment of the NCoR/HDAC3 co-repressor complex, which alters chromatin structure and suppresses transcription. This compound binds to REV-ERBα and prevents this recruitment, thereby relieving the repression and allowing gene transcription to proceed.

REV_ERB_Repression cluster_nucleus Cell Nucleus This compound This compound REVERB REV-ERBα This compound->REVERB Binds & Inhibits NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits RORE RORE Site REVERB->RORE Binds to DNA Heme Heme (Agonist) Heme->REVERB Binds & Activates TargetGene Target Gene (e.g., Bmal1) NCoR->TargetGene Represses Transcription Transcription Transcription TargetGene->Transcription

REV-ERBα transcriptional repression and its inhibition by this compound.

4.2 Role in the Core Circadian Clock

The circadian clock is driven by a series of interlocking transcriptional-translational feedback loops. The primary loop involves the activators CLOCK and BMAL1, which drive the expression of their own repressors, PER and CRY. REV-ERBα forms a secondary loop that reinforces the rhythmicity of the core clock by directly repressing Bmal1 transcription. By antagonizing REV-ERBα, this compound removes this layer of repression, leading to an increase in Bmal1 expression.

Circadian_Clock cluster_clock Circadian Clock Machinery CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer PER_CRY PER:CRY Complex CLOCK_BMAL1->PER_CRY Activates Expression REVERB REV-ERBα CLOCK_BMAL1->REVERB Activates Expression ROR RORα CLOCK_BMAL1->ROR Activates Expression PER_CRY->CLOCK_BMAL1 Inhibits Activity REVERB->CLOCK_BMAL1 Represses Bmal1 Gene ROR->CLOCK_BMAL1 Activates Bmal1 Gene This compound This compound This compound->REVERB Antagonizes

This compound action within the core circadian feedback loops.

Key Experimental Protocols

The characterization of this compound as a REV-ERBα antagonist has relied on several key experimental methodologies.

5.1 GAL4-REV-ERB Co-transfection Reporter Assay

This cell-based assay is fundamental for identifying and characterizing REV-ERBα modulators. It quantifies the ligand-dependent interaction between REV-ERBα and a co-repressor protein.

  • Objective: To measure the ability of a compound to modulate the transcriptional repression activity of REV-ERBα.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[4]

  • Plasmids:

    • Expression vector for GAL4-REV-ERBα: A chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of REV-ERBα.[4]

    • Reporter vector: Contains a luciferase gene under the control of a promoter with upstream GAL4 binding sites (UAS - Upstream Activating Sequence).[4]

    • (Optional) Co-repressor vector: An expression vector for a co-repressor like NCoR, sometimes fused to an activation domain like VP16 for a two-hybrid setup.[13]

    • Control vector: A vector expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.[4]

  • Procedure:

    • HEK293 cells are plated in multi-well plates.

    • Cells are co-transfected with the GAL4-REV-ERBα expression plasmid, the GAL4-responsive luciferase reporter plasmid, and the Renilla control plasmid.

    • After transfection (e.g., 6 hours), the cells are treated with the test compound (this compound), a vehicle control (DMSO), and/or a known agonist (GSK4112).[4][13]

    • Following an incubation period (e.g., 18-24 hours), cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. REV-ERBα binding to the reporter promoter represses luciferase expression (baseline). Agonists enhance this repression (lower signal), while antagonists like this compound block the repression (higher signal), often increasing it above baseline by displacing the endogenous agonist, heme.[4]

Reporter_Assay_Workflow plate 1. Plate HEK293 Cells transfect 2. Co-transfect Plasmids: - GAL4-REV-ERBα - GAL4-Luciferase Reporter - Renilla Control plate->transfect treat 3. Treat with Compounds: - this compound - Vehicle (DMSO) - Agonist (GSK4112) transfect->treat incubate 4. Incubate for 18-24 hours treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Luciferase Activity lyse->measure analyze 7. Normalize Firefly to Renilla Luciferase Signal measure->analyze

References

Unveiling SR8278: A Technical Guide to the First-in-Class Rev-Erbα Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR8278 is a pioneering synthetic molecule that has been instrumental in advancing our understanding of the nuclear receptor Rev-Erbα, a key regulator of the circadian rhythm and metabolism. As the first-identified antagonist of Rev-Erbα, this compound has become an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this nuclear receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and experimental workflows associated with this compound research.

Introduction

The nuclear receptor Rev-Erbα (also known as NR1D1) is a transcriptional repressor that plays a critical role in the molecular machinery of the circadian clock.[1] It is a heme-responsive protein; upon binding to its endogenous ligand, heme, Rev-Erbα recruits corepressor complexes, such as the nuclear receptor corepressor (NCoR), to suppress the transcription of its target genes.[1][2] A primary target of Rev-Erbα is the Bmal1 gene, a core activator of the circadian clock.[3] Through its repressive actions, Rev-Erbα establishes a crucial negative feedback loop within the circadian oscillator.

The discovery of synthetic ligands for Rev-Erbα has been pivotal in dissecting its functions. While agonists like GSK4112 were first identified to mimic the repressive effects of heme, the development of an antagonist was a significant breakthrough.[2][4] this compound emerged from these efforts as the first synthetic antagonist of Rev-Erbα, capable of blocking its transcriptional repression.[2][4] Structurally similar to the agonist GSK4112, this compound provided a unique tool to investigate the consequences of inhibiting Rev-Erbα activity.[2][4]

Discovery and Structure

This compound was identified through the screening of compounds structurally related to the Rev-Erbα agonist, GSK4112.[2] Its discovery provided a chemical tool to probe the effects of de-repressing Rev-Erbα target genes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₃N₂O₂S[5]
Molecular Weight403.52 g/mol [5]
IUPAC Name3-(diethylaminomethyl)-N-(5-methyl-2-thienyl)-4-(1-naphthalenecarboxamido)benzamide[5]

The synthesis of this compound involves a multi-step process, which has been described in the literature.[4]

Mechanism of Action

This compound functions as a direct antagonist of the nuclear receptor Rev-Erbα.[2][4] Unlike agonists that promote the recruitment of corepressors, this compound blocks the ability of Rev-Erbα to repress the transcription of its target genes.[4] This antagonistic activity has been demonstrated to reverse the effects of both the endogenous ligand heme and synthetic agonists like GSK4112.[2][4]

Rev-Erbα Signaling Pathway

The canonical Rev-Erbα signaling pathway involves its binding to Rev-Erb response elements (ROREs) in the promoter regions of its target genes.[3] In the presence of heme, Rev-Erbα recruits the NCoR corepressor complex, which includes histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[1] this compound interferes with this process, resulting in the de-repression of Rev-Erbα target genes.

RevErb_Signaling cluster_nucleus Nucleus RevErb Rev-Erbα NCoR NCoR Corepressor Complex RevErb->NCoR recruits RORE RORE RevErb->RORE binds Heme Heme Heme->RevErb binds TargetGene Target Gene (e.g., Bmal1) NCoR->TargetGene represses TranscriptionRepression Transcription Repression TargetGene->TranscriptionRepression TranscriptionActivation Transcription Activation TargetGene->TranscriptionActivation This compound This compound This compound->RevErb antagonizes

Figure 1: Rev-Erbα Signaling Pathway and the Action of this compound.

Quantitative Data

The antagonist activity of this compound has been quantified in various cell-based assays. These studies have established its potency and efficacy in blocking Rev-Erbα-mediated transcriptional repression.

Table 2: In Vitro Activity of this compound

AssayDescriptionValueReference
Rev-Erbα Transcriptional Repression AssayInhibition of Rev-Erbα-dependent transcriptional repression in a cotransfection assay.EC₅₀ = 0.47 µM[4]
GSK4112 Antagonism AssayBlockade of the agonist activity of GSK4112 in a cotransfection assay.IC₅₀ = 0.35 µM[4]

Experimental Protocols

The characterization of this compound has relied on a suite of well-established molecular and cellular biology techniques. The following sections provide detailed methodologies for the key experiments used to validate its function.

Cotransfection and Luciferase Reporter Assay

This assay is fundamental for assessing the antagonist activity of this compound on Rev-Erbα in a cellular context.

Objective: To determine the ability of this compound to inhibit Rev-Erbα-mediated transcriptional repression.

Materials:

  • HEK293 cells

  • Expression vector for a GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of Rev-Erbα (GAL4-Rev-Erbα).

  • Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS) driving the expression of firefly luciferase.

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Lipofectamine 2000 or a similar transfection reagent.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

  • This compound and GSK4112 (as a control agonist).

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the GAL4-Rev-Erbα expression vector, the GAL4-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the DNA mixture and the diluted transfection reagent and incubate at room temperature to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the control agonist GSK4112.

    • Add the compounds to the transfected cells and incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure firefly luciferase activity using a luminometer.

    • Measure Renilla luciferase activity in the same wells for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

    • Plot the dose-response curves and determine the EC₅₀ or IC₅₀ values.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A Seed HEK293 Cells D Form DNA-Lipid Complexes A->D B Prepare Plasmid DNA Mix (GAL4-Rev-Erbα, GAL4-Luc, Renilla) B->D C Prepare Transfection Reagent C->D E Transfect Cells D->E F Incubate & Change Medium E->F G Treat with this compound/ GSK4112 F->G H Incubate for 24h G->H I Perform Dual-Luciferase Assay H->I J Normalize Firefly to Renilla Luciferase I->J K Calculate Fold Change & Plot Dose-Response J->K

Figure 2: Experimental Workflow for the Cotransfection and Luciferase Reporter Assay.
Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the expression of endogenous Rev-Erbα target genes.

Objective: To quantify the mRNA levels of Rev-Erbα target genes (e.g., G6Pase, PEPCK) in response to this compound treatment.

Materials:

  • HepG2 cells (or another relevant cell line).

  • This compound.

  • RNA extraction kit (e.g., RNeasy Kit).

  • Reverse transcription kit (e.g., SuperScript™ III First-Strand Synthesis System).

  • SYBR Green qPCR Master Mix.

  • Primers specific for the target genes (G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to the desired confluency.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the ΔΔCt method.

In Vivo Studies and Therapeutic Potential

While this compound has displayed poor pharmacokinetic properties, limiting its use in extensive in vivo studies, it has served as a crucial tool in proof-of-concept animal experiments.[4] Studies using this compound have provided insights into the role of Rev-Erbα in mood disorders and cancer. For instance, administration of this compound has been shown to have antidepressant and anxiolytic effects in a mouse model of Parkinson's disease.[6] Furthermore, this compound has demonstrated the ability to inhibit the growth of certain cancer cells.[7] These findings highlight the therapeutic potential of targeting Rev-Erbα with antagonists and have spurred the development of next-generation compounds with improved pharmacokinetic profiles.

Conclusion

This compound stands as a landmark discovery in the field of nuclear receptor biology and chronobiology. As the first synthetic antagonist of Rev-Erbα, it has been instrumental in dissecting the intricate roles of this nuclear receptor in regulating circadian rhythms, metabolism, and disease processes. The data and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers seeking to utilize this compound as a chemical probe or to build upon the foundation it has laid for the development of novel Rev-Erbα-targeting therapeutics. The continued investigation into the mechanisms and applications of Rev-Erbα antagonists holds significant promise for future drug discovery efforts.

References

The Structure-Activity Relationship of SR8278: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of SR8278, the first synthetic antagonist of the nuclear receptor REV-ERBα, providing a comprehensive overview of its structure-activity relationship, mechanism of action, and the experimental methodologies used in its characterization.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the nuclear receptors REV-ERBα and REV-ERBβ. It delves into the core aspects of this compound, a pioneering antagonist, offering a detailed examination of its chemical structure in relation to its biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction to this compound and its Target: REV-ERBα

The nuclear receptors REV-ERBα and its isoform REV-ERBβ are critical components of the mammalian circadian clock, playing a pivotal role in the regulation of metabolism, inflammation, and behavior. These receptors function as transcriptional repressors, with their activity being modulated by the binding of the endogenous ligand, heme. The discovery of synthetic ligands for REV-ERBs has opened new avenues for therapeutic intervention in a range of diseases, including metabolic disorders, sleep disorders, and cancer.

This compound was the first synthetic molecule identified as a pure antagonist of REV-ERBα.[1] It is structurally similar to the REV-ERBα agonist GSK4112, yet it elicits the opposite biological response.[1] While agonists like GSK4112 enhance the transcriptional repression activity of REV-ERBα, this compound blocks this repression, leading to the upregulation of REV-ERBα target genes.[1] This unique property makes this compound an invaluable tool for probing the physiological functions of REV-ERBα and a foundational scaffold for the development of novel therapeutics.

Structure-Activity Relationship (SAR) of REV-ERBα Antagonists

The development of this compound as a REV-ERBα antagonist from an agonist scaffold highlights the subtle structural modifications that can invert biological activity. A systematic exploration of the structure-activity relationship around the this compound core is crucial for the design of more potent and drug-like antagonists.

Core Scaffold and Key Functional Groups

The core structure of this compound is a tetrahydroisoquinoline derivative. Its antagonist activity is a result of specific substitutions that differ from its agonist counterpart, GSK4112. While detailed SAR studies on a broad series of this compound analogs are not extensively published in peer-reviewed literature, a comparison with GSK4112 provides initial insights.

A recent study employing computational modeling and subsequent experimental validation has shed more light on the structural requirements for REV-ERBα antagonism by identifying a novel antagonist scaffold, exemplified by the compound BE7011.[2] This work provides valuable, albeit indirect, SAR data for the development of REV-ERBα antagonists.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and other relevant REV-ERBα modulators. This data is essential for understanding the potency and efficacy of these compounds.

CompoundTargetAssay TypeActivityEC50/IC50 (µM)Reference
This compound REV-ERBαGAL4-REV-ERBα Co-transfectionAntagonist0.47[1]
GSK4112REV-ERBαGAL4-REV-ERBα Co-transfectionAgonist~2.0[1]
BE7011REV-ERBαCo-transfection AssayAntagonist2.724[2]
BE7201REV-ERBαCo-transfection AssayAntagonist2.599[2]
BE7202REV-ERBαCo-transfection AssayAntagonist2.768[2]
BE7203REV-ERBαCo-transfection AssayAntagonist2.803[2]

Table 1: Quantitative Activity Data for REV-ERBα Modulators. This table provides a comparative overview of the potencies of key REV-ERBα agonists and antagonists.

Mechanism of Action of this compound

This compound exerts its antagonist effect by directly binding to the ligand-binding pocket of REV-ERBα and preventing the conformational changes necessary for the recruitment of the NCoR corepressor complex. This blockade of corepressor binding leads to the derepression of REV-ERBα target genes.

SR8278_Mechanism_of_Action cluster_0 REV-ERBα Agonist Action (e.g., Heme, GSK4112) cluster_1 This compound Antagonist Action Agonist Agonist (Heme/GSK4112) REVERB_inactive REV-ERBα Agonist->REVERB_inactive Binds REVERB_active Active REV-ERBα (Repressive Conformation) REVERB_inactive->REVERB_active Conformational Change NCoR NCoR Corepressor REVERB_active->NCoR Recruits Repression Transcriptional Repression NCoR->Repression TargetGenes_down Target Gene Expression ↓ Repression->TargetGenes_down This compound This compound REVERB_bound REV-ERBα This compound->REVERB_bound Binds No_NCoR No NCoR Recruitment REVERB_bound->No_NCoR Blocks Conformational Change Derepression Transcriptional Derepression No_NCoR->Derepression TargetGenes_up Target Gene Expression ↑ Derepression->TargetGenes_up

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound antagonizes REV-ERBα activity compared to the action of an agonist.

Experimental Protocols

The characterization of this compound and other REV-ERBα modulators relies on specific and robust experimental assays. The following section provides a detailed methodology for the key in vitro assay used to determine the antagonist activity of this compound.

GAL4-REV-ERBα Co-transfection Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the agonist or antagonist activity of compounds targeting REV-ERBα. It utilizes a chimeric receptor system to measure the transcriptional repression activity of REV-ERBα.

Objective: To determine the ability of a test compound to modulate the transcriptional repression activity of REV-ERBα.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the REV-ERBα ligand-binding domain (pCMX-Gal4-REV-ERBα)

  • Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS) (pTAL-UAS-luc)

  • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compound (this compound) and control compounds (e.g., GSK4112, vehicle)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA master mix containing the Gal4-REV-ERBα expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid in appropriate ratios.

    • Dilute the DNA master mix and the transfection reagent separately in serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate.

  • Compound Treatment: After an initial incubation period with the transfection complexes, replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Include vehicle controls and a known agonist (GSK4112) for comparison.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment period (typically 16-24 hours), lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of the test compound.

    • For antagonists, an increase in luciferase signal will be observed. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Experimental_Workflow_Cotransfection_Assay start Start seed_cells Seed HEK293T Cells in 96-well plates start->seed_cells prepare_dna Prepare DNA Master Mix (Gal4-REV-ERBα, UAS-Luc, Renilla) seed_cells->prepare_dna transfect Transfect Cells prepare_dna->transfect treat Treat with this compound (and controls) transfect->treat incubate Incubate for 16-24 hours treat->incubate lyse Lyse Cells incubate->lyse measure_luc Measure Firefly & Renilla Luciferase Activity lyse->measure_luc analyze Analyze Data (Normalize & Calculate EC50) measure_luc->analyze end End analyze->end

Figure 2: Workflow for the GAL4-REV-ERBα Co-transfection Assay. This flowchart outlines the key steps involved in determining the antagonist activity of this compound.

In Vivo and Pharmacokinetic Profile

While this compound has proven to be a valuable in vitro tool, its utility in vivo is limited by poor pharmacokinetic properties.[1] Studies have reported a very short elimination half-life, which restricts its systemic applications.[3] Despite these limitations, this compound has been used in some in vivo studies through direct administration to specific tissues or in experimental paradigms where sustained systemic exposure is not a prerequisite.[4][5] These studies have provided proof-of-concept for the therapeutic potential of REV-ERBα antagonism. The development of next-generation antagonists with improved pharmacokinetic profiles is a key objective in the field.

Conclusion and Future Directions

This compound represents a landmark discovery in the field of circadian biology and nuclear receptor pharmacology. As the first synthetic antagonist of REV-ERBα, it has been instrumental in elucidating the physiological roles of this important transcriptional repressor. The structure-activity relationship, though not yet fully mapped, provides a solid foundation for the design of new and improved antagonists. The identification of novel antagonist scaffolds, such as that of BE7011, further expands the chemical space for therapeutic development.

Future research efforts should focus on:

  • Systematic SAR studies: A comprehensive analysis of this compound analogs is needed to precisely define the structural requirements for potent and selective REV-ERBα antagonism.

  • Improving pharmacokinetic properties: The development of antagonists with enhanced metabolic stability and oral bioavailability is critical for their translation into clinical candidates.

  • Elucidating the therapeutic potential: Further in vivo studies with optimized antagonists are required to fully explore the therapeutic utility of REV-ERBα modulation in various disease models.

The continued exploration of the structure-activity relationship of REV-ERBα antagonists, building on the foundation laid by this compound, holds significant promise for the development of innovative therapies for a wide range of human diseases.

References

Foundational Research on SR8278 and its Applications in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR8278 is a synthetic antagonist of the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism. Emerging preclinical evidence has illuminated a significant role for this compound in oncology, demonstrating its potential as a therapeutic agent across a variety of cancer types. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to generate this data. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's anti-cancer effects.

Introduction to this compound

This compound is a small molecule identified as the first synthetic antagonist of the nuclear heme receptor REV-ERBα (also known as NR1D1) and its isoform REV-ERBβ (NR1D2).[1][2][3] REV-ERBα traditionally functions as a transcriptional repressor, playing a crucial role in regulating the expression of core clock genes like BMAL1 and genes involved in metabolic pathways.[2][3] this compound competitively binds to REV-ERBα, inhibiting its repressive activity.[1][2] This antagonism leads to the de-repression of REV-ERBα target genes. While initially explored for its role in circadian and metabolic disorders, recent research has pivoted towards its significant anti-neoplastic properties.

Mechanism of Action in Oncology

In contrast to its function in normal cells, REV-ERBα undergoes a functional inversion in certain cancer contexts, acting as a transcriptional activator of oncogenic programs.[4][5] this compound exerts its anti-cancer effects by antagonizing this pro-tumorigenic activity.

Key Oncological Mechanisms:

  • Inhibition of Tumor Growth: this compound has been shown to potently inhibit the growth of various cancer cell lines and suppress tumor growth in vivo.[6][7]

  • Suppression of Lineage Plasticity: In the context of treatment-resistant prostate cancer, particularly neuroendocrine prostate cancer (NEPC), this compound effectively blocks lineage plasticity, a key mechanism of therapy resistance.[6][7] It achieves this by suppressing the expression of key lineage plasticity driver genes.[6][7]

  • Modulation of Oncogenic Signaling Pathways: this compound treatment leads to the downregulation of genes enriched in the MAPK and PI3K-Akt signaling pathways, which are critical for cancer cell proliferation and survival.[4][5]

  • Induction of Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, contributing to its anti-proliferative effects.[8][9]

  • Destabilization of REV-ERBα Protein: In some cancer models, this compound not only antagonizes REV-ERBα activity but also leads to the destabilization of the REV-ERBα protein itself.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValueCitation
42DENZRTreatment-induced Neuroendocrine Prostate CancerCell ViabilityIC50Lower than parental CRPC16D cells[6][7]
C4-2BENZREnzalutamide-resistant Prostate CancerCell ViabilityIC50Lower than parental C4-2B cells[6]
LAPC4ENZREnzalutamide-resistant Prostate CancerCell ViabilityIC50Lower than parental LAPC4 cells[6]
de novo NEPC PDX-derived cellsNeuroendocrine Prostate CancerCell GrowthInhibitionPotent inhibition observed[6][7]
HEK293Human Embryonic Kidney (co-transfection assay)Transcriptional RepressionEC500.47 µM[2][10]
HaCaTKeratinocyteCell ProliferationInhibitionSignificant inhibition[9]
A549Lung CarcinomaCell ProliferationInhibitionSlower cell growth[9]
U2OSOsteosarcomaCell ProliferationInhibitionSlower cell growth[9]
HeLaCervical CancerCell ProliferationInhibitionSlower cell growth[9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelCancer TypeTreatmentOutcomeCitation
42DENZR XenograftsTreatment-induced Neuroendocrine Prostate Cancer20 mg/kg this compound (intraperitoneal)Potent blockade of tumor growth[6][7]
LuCaP173.1 PDXde novo Neuroendocrine Prostate Cancer20 mg/kg this compound (intraperitoneal)Potent blockade of tumor growth[6][7]
LuCaP35ENZR TumorsEnzalutamide-resistant Prostate CancerThis compoundPotent inhibitory effect, largely blocking tumor growth[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Treatment-Resistant Prostate Cancer

SR8278_Mechanism_Prostate_Cancer cluster_ARSI Androgen Receptor Signaling Inhibition (ARSI) cluster_REV_ERB REV-ERBα Activation cluster_NEPC Neuroendocrine Prostate Cancer (NEPC) Phenotype ARSI e.g., Enzalutamide REV_ERB REV-ERBα ARSI->REV_ERB induces Coactivators BRD4 / p300 REV_ERB->Coactivators recruits LP_Drivers Lineage Plasticity Drivers (BRN2, ASCL1, SOX2, etc.) Coactivators->LP_Drivers activates transcription NEPC_Phenotype Treatment Resistance & Tumor Progression LP_Drivers->NEPC_Phenotype promotes This compound This compound This compound->REV_ERB inhibits

Caption: this compound inhibits REV-ERBα to suppress lineage plasticity in prostate cancer.

General Experimental Workflow for In Vitro Analysis of this compound

SR8278_In_Vitro_Workflow cluster_assays Downstream Assays Start Cancer Cell Lines Treatment Treat with this compound (various concentrations) Start->Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) Treatment->Cell_Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot qPCR qRT-PCR (Gene Expression) Treatment->qPCR RNA_Seq RNA-Seq (Transcriptome Analysis) Treatment->RNA_Seq Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for evaluating this compound's effects on cancer cells in vitro.

Experimental Workflow for In Vivo Xenograft Studies

SR8278_In_Vivo_Workflow Start Implantation of Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring daily/weekly Endpoint Endpoint Analysis: Tumor Excision, Western Blot, Immunohistochemistry, RNA-Seq Monitoring->Endpoint

Caption: Workflow for assessing this compound's anti-tumor efficacy in vivo.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized from methodologies reported in the cited literature. Specific details may vary between studies. Researchers should consult the original publications for precise experimental conditions.

Cell Culture

Cancer cell lines (e.g., C4-2B, LAPC4, 42DENZR) are cultured in RPMI 1640 medium supplemented with 5-10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[6] For experiments involving enzalutamide-resistant cell lines, the culture medium is supplemented with 10 µM enzalutamide.[6]

Cell Viability Assay (CellTiter-Glo®)
  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 4 days).[7]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis
  • Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., REV-ERBα, BRN2, ASCL1, NCAM1) overnight at 4°C.[6]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from cells or tissues using TRIzol reagent or a commercial RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Use gene-specific primers for target genes (e.g., NR1D1, BRN2, ASCL1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate relative gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)
  • Cross-link protein-DNA complexes in cells with 1% formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an antibody against the protein of interest (e.g., REV-ERBα).[6]

  • Reverse the cross-linking and purify the immunoprecipitated DNA.

  • Analyze the DNA by qPCR with primers for specific genomic regions or by high-throughput sequencing (ChIP-seq).

In Vivo Xenograft Studies
  • Subcutaneously inject cancer cells (e.g., 1 x 106 42DENZR cells) into the flanks of male immunodeficient mice (e.g., NOD-SCID gamma mice).[6]

  • Monitor tumor growth by measuring tumor dimensions with calipers and calculating tumor volume (Volume = (length × width2)/2).

  • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., daily).[6][7]

  • Monitor tumor volume and animal body weight regularly throughout the study.[6]

  • At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry, RNA-seq).

Conclusion and Future Directions

The foundational research on this compound has established it as a promising therapeutic candidate in oncology, particularly for treatment-resistant cancers characterized by lineage plasticity and aberrant activation of oncogenic signaling pathways. Its ability to antagonize the pro-tumorigenic functions of REV-ERBα provides a novel therapeutic strategy. Future research should focus on further elucidating the context-dependent roles of REV-ERBα in different cancers, optimizing the pharmacokinetic properties of this compound and its analogs for clinical translation, and exploring combination therapies to enhance its anti-cancer efficacy. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon this foundational knowledge and advance this compound towards clinical application.

References

Exploring the Downstream Targets of SR8278: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: SR8278 is a potent and selective synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core circadian clock and serve as transcriptional repressors, linking circadian rhythms to metabolic and physiological processes. This compound functions by inhibiting this repressive activity, leading to the de-repression and subsequent increased expression of REV-ERB target genes. This guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental methodologies for target identification, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action

REV-ERBα/β are heme-responsive nuclear receptors that repress gene transcription by recruiting co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), to specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Elements (ROREs) in the promoter regions of their target genes. This compound acts as a competitive antagonist, blocking the ability of REV-ERB to engage with its co-repressors, thereby preventing transcriptional repression.[1] The result is an increase in the mRNA expression of genes normally suppressed by REV-ERB. This mechanism makes this compound an invaluable chemical probe for elucidating REV-ERB's role in physiology and a potential therapeutic agent for diseases linked to circadian disruption and metabolism.

Below is a diagram illustrating the primary signaling pathway of this compound.

SR8278_Mechanism cluster_rev REV-ERBα/β Mediated Repression cluster_gene Target Gene Promoter REVERB REV-ERBα/β NCoR NCoR Co-repressor REVERB->NCoR recruits TargetGene Target Gene (e.g., Bmal1, G6Pase) NCoR->TargetGene represses TranscriptionRepressed Transcription REPRESSED TargetGene->TranscriptionRepressed This compound This compound This compound->REVERB TranscriptionActive Transcription ACTIVE This compound->TranscriptionActive leads to

Caption: this compound antagonizes REV-ERB, preventing co-repressor recruitment and activating target gene expression.

Identified Downstream Targets & Quantitative Effects

This compound modulates a diverse array of downstream targets involved in the circadian clock, glucose metabolism, myogenesis, and cancer cell plasticity.

Core Clock and Metabolic Regulation

The most well-characterized targets of REV-ERB are central to circadian rhythm and metabolism. This compound treatment leads to a significant increase in the expression of these genes. Studies in HepG2 human hepatoma cells are foundational in demonstrating this effect.

Gene TargetFunctionCell LineTreatmentFold Change (mRNA)Reference
Bmal1 (Arntl) Core Circadian Clock Transcription FactorHEK29310 µM this compound, 24h~2.0-fold (Luciferase Assay)[1]
G6Pase Gluconeogenesis (Rate-limiting enzyme)HepG210 µM this compound, 24h~2.5-fold[1]
PEPCK Gluconeogenesis (Rate-limiting enzyme)HepG210 µM this compound, 24h~3.0-fold[1]

Table 1: Effect of this compound on Core Clock and Gluconeogenic Gene Expression. Data summarized from luciferase reporter and qPCR assays.

The potency of this compound has also been quantified in cell-based assays.

Assay TypeDescriptionPotency ValueReference
Co-transfection Assay Inhibition of REV-ERBα transcriptional repressionEC50 = 0.47 µM[1]
Antagonist Assay Blocking the action of a REV-ERB agonist (GSK4112/SR6452)IC50 = 0.35 µM[1]

Table 2: Potency of this compound in Cell-Based Assays.

Myogenesis Regulation

This compound has been shown to promote the differentiation of myoblasts into myotubes by upregulating the expression of key myogenic regulatory factors.

Gene TargetFunctionCell LineTreatmentFold Change (mRNA)Reference
MyoD Myogenic Regulatory FactorC2C1210 nM this compound, 4 days> 2.0-fold
Myogenin (MyoG) Myogenic Regulatory FactorC2C1210 nM this compound, 4 days> 2.0-fold
MHC (Myosin Heavy Chain) Muscle Structural ProteinC2C1210 nM this compound, 4 days> 2.0-fold

Table 3: Upregulation of Myogenic Genes by this compound in C2C12 Cells.

Reprogramming in Cancer

In the context of androgen-receptor signaling inhibitor (ARSI)-resistant prostate cancer, REV-ERBα function is reprogrammed from a repressor to a transcriptional activator of genes driving tumor lineage plasticity.[2] In this specific cellular context, the REV-ERB antagonist this compound paradoxically leads to the downregulation of these oncogenic programs, potently suppressing tumor growth.[2][3]

Gene Target / ProgramFunctionCell Line / ModelTreatmentEffectReference
Lineage Plasticity (LP) Drivers Neurogenesis, Stem Cell Proliferation, EMT42DENZR Cells7.5 µM this compound, 48hSignificant Downregulation[2][3]
BRN2 (POU3F2) LP Driver42DENZR Cells7.5 µM this compound, 48hDownregulated[2]
ASCL1 LP Driver42DENZR Cells7.5 µM this compound, 48hDownregulated[2]
ONECUT2 LP Driver42DENZR Cells7.5 µM this compound, 48hDownregulated[2]
CHGA Neuroendocrine Marker42DENZR Cells7.5 µM this compound, 48hDownregulated[2]

Table 4: Downregulation of Lineage Plasticity Genes in Prostate Cancer Cells by this compound. The effect is a potent suppression of mRNA and protein levels.

Note: For a comprehensive list of all differentially expressed genes identified through RNA-sequencing, researchers are directed to the supplementary materials and associated GEO datasets (e.g., GSE183200) from the cited literature.[3]

Experimental Protocols & Workflows

Identifying the downstream targets of this compound involves a combination of molecular biology and bioinformatics techniques. A typical experimental workflow is diagrammed below.

Experimental_Workflow cluster_wetlab Wet Lab Procedures cluster_assays Target Identification & Validation Assays cluster_analysis Data Analysis A 1. Cell Culture (e.g., HepG2, 42DENZR) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Sample Collection (RNA, Protein, Chromatin) B->C D 4a. RNA-Sequencing (Global Transcriptome) C->D E 4b. ChIP-Sequencing (REV-ERB Binding Sites) C->E F 4c. Luciferase Reporter Assay (Promoter Activity) C->F G 5. qPCR & Western Blot (Target Validation) D->G H 6. Bioinformatics Analysis (DEG, Peak Calling, Motif Search) D->H E->G E->H F->G J 8. Identification of Downstream Targets & Pathways G->J I 7. Pathway & GO Analysis H->I I->J

Caption: A generalized workflow for identifying and validating the downstream targets of this compound.
Cell Culture and this compound Treatment (HepG2 Example)

  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are obtained from ATCC.

  • Culture Medium: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Passaging: Split cells 1:4 to 1:8 when they reach 75-80% confluency, typically every 3-6 days, using 0.05% or 0.25% Trypsin-EDTA for detachment.[4]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the culture medium to the final desired concentration (e.g., 10 µM for qPCR analysis).[1][6] Treat cells for a specified duration (e.g., 24 hours) before harvesting.[1][4] A vehicle control (DMSO only) must be run in parallel.

Luciferase Reporter Assay

This assay is used to determine if this compound affects the transcriptional activity of a specific gene promoter regulated by REV-ERB.

  • Plasmid Constructs:

    • Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter region containing REV-ERB binding sites (e.g., the Bmal1 promoter).

    • Effector Plasmid: Expresses full-length REV-ERBα.

    • Control Plasmid: Expresses Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.[1]

  • Transfection: Co-transfect HEK293T or other suitable cells with the three plasmids using a standard transfection reagent like jetPEI or Lipofectamine.[7] Plate cells (e.g., 10,000 cells/well in a 96-well plate) and allow them to attach.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (DMSO).

  • Lysis and Measurement: After another 24 hours, lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[7]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the this compound concentration to determine EC₅₀ or IC₅₀ values.[1][8]

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate and quantify the change in mRNA expression of specific target genes identified by RNA-seq or hypothesized to be targets.

  • RNA Extraction: Treat cells (e.g., HepG2) with this compound (e.g., 10 µM for 24 hours). Harvest cells and extract total RNA using a reagent like TRIzol followed by column purification (e.g., RNeasy columns).[4][9]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green Master Mix, gene-specific forward and reverse primers for target genes (G6Pase, PEPCK, etc.), and a housekeeping gene (GAPDH, B2M, etc.) for normalization.[5][6]

  • Thermocycling: Perform the qPCR on a real-time PCR machine with a standard program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[4][5]

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method.[4]

Chromatin Immunoprecipitation (ChIP-Seq)

ChIP-seq is used to identify the specific genomic locations where REV-ERBα binds, providing direct evidence of target gene regulation.

  • Cross-linking: Treat cells or tissues with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to REV-ERBα.[10] An IgG antibody should be used as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Bioinformatics Analysis: Align reads to the reference genome, perform peak calling to identify binding sites, and annotate peaks to nearby genes to identify direct downstream targets of REV-ERBα.

Conclusion

This compound is a powerful chemical tool that has been instrumental in defining the downstream targets and physiological roles of the nuclear receptors REV-ERBα and REV-ERBβ. By antagonizing their repressive function, this compound upregulates key genes involved in circadian rhythm (Bmal1), gluconeogenesis (G6Pase, PEPCK), and myogenesis (MyoD, MyoG). Furthermore, in the unique context of therapy-resistant prostate cancer, this compound can suppress oncogenic lineage plasticity programs, highlighting its potential therapeutic versatility. The experimental methodologies outlined in this guide provide a robust framework for researchers to further explore the expanding landscape of REV-ERB's downstream targets and the therapeutic potential of its antagonism.

References

Methodological & Application

Application Notes and Protocols for SR8278 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo study protocols and key data for SR8278, a synthetic antagonist of the nuclear receptor REV-ERBα. The following sections detail established methodologies, summarize quantitative data from various preclinical models, and illustrate relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule that antagonizes the transcriptional repressive activity of REV-ERBα and its isoform REV-ERBβ.[1][2] REV-ERBs are key components of the circadian clock machinery and are involved in regulating a wide range of physiological processes, including metabolism, inflammation, and cell proliferation.[3] As a REV-ERBα antagonist, this compound has emerged as a valuable chemical probe to investigate the biological functions of REV-ERBα and as a potential therapeutic agent for various diseases, including cancer and neurological disorders.[4][5]

Data Presentation: In Vivo Efficacy of this compound

The in vivo effects of this compound have been evaluated in several preclinical models. The following tables summarize the dosages and outcomes observed in key studies.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteVehicleStudy FocusReference
C57Bl/6N Mice25 mg/kg or 50 mg/kg, daily for 7 daysIntraperitoneal (i.p.)5:5:90 solution of DMSO:Cremophor:PBSAlcohol Consumption[6]
6-OHDA-lesioned Mice (Parkinson's Model)20 µ g/mouse Local microinjection into the Ventral Tegmental Area (VTA)EthanolMood Disorders in Parkinson's Disease[1][5][6][7]
Prostate Cancer Xenograft (42DENZR)20 mg/kg, 5 times per weekIntraperitoneal (i.p.)Not specifiedNeuroendocrine Prostate Cancer[4]
Prostate Cancer Patient-Derived Xenograft (PDX) (LuCaP173.1)20 mg/kg, 5 times per weekIntraperitoneal (i.p.)Not specifiedNeuroendocrine Prostate Cancer[4]
Prostate Cancer Patient-Derived Xenograft (PDX) (LuCaP35ENZR)20 mg/kg, 5 times per weekIntraperitoneal (i.p.)Not specifiedEnzalutamide-Resistant Prostate Cancer[4]

Table 2: Summary of In Vivo Efficacy of this compound in Cancer Models

Cancer ModelTreatmentKey FindingsReference
Neuroendocrine Prostate Cancer Xenograft (42DENZR)20 mg/kg this compound, i.p., 5 times/weekPotently blocked tumor growth.[4]
Neuroendocrine Prostate Cancer PDX (LuCaP173.1)20 mg/kg this compound, i.p., 5 times/weekPotently blocked tumor growth.[4]
Enzalutamide-Resistant Prostate Cancer PDX (LuCaP35ENZR)20 mg/kg this compound, i.p., 5 times/weekLargely blocked tumor growth over the course of treatment.[4]

Experimental Protocols

Below are detailed methodologies for representative in vivo studies using this compound.

Protocol 1: Evaluation of this compound in a Prostate Cancer Xenograft Model

This protocol is based on studies investigating the anti-tumor effects of this compound in neuroendocrine and therapy-resistant prostate cancer.[4]

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID) for the engraftment of human prostate cancer cells or patient-derived xenografts (PDXs).[8]

2. Tumor Implantation:

  • For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 42DENZR) in a suitable medium (e.g., Matrigel) into the flank of the mice.

  • For PDXs, surgically implant small fragments of patient tumor tissue subcutaneously or under the renal capsule.[8][9]

3. Tumor Growth Monitoring:

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Measure tumor volume regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.[10][11]

  • Monitor the body weight of the animals to assess toxicity.[4]

4. This compound Administration:

  • Preparation: Prepare a fresh solution of this compound at the desired concentration (e.g., 20 mg/kg). While the specific vehicle for the cancer studies was not detailed in the provided abstracts, a common formulation for intraperitoneal injection is a solution of DMSO, Cremophor, and PBS (e.g., 5:5:90).[6] Alternatively, formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil can be considered.[12]

  • Administration: Administer this compound via intraperitoneal injection at a volume of approximately 10 mL/kg.

  • Dosing Schedule: Treat the mice 5 times per week with 20 mg/kg this compound.[4] A control group should receive vehicle injections following the same schedule.

5. Endpoint Analysis:

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., RNA sequencing, immunohistochemistry).[4]

Protocol 2: Intracranial Administration of this compound for Neurological Studies

This protocol is adapted from studies investigating the effects of this compound on mood-related behaviors in a mouse model of Parkinson's disease.[5][7]

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6J) for stereotactic surgery.

  • For disease models, induce the pathology as required (e.g., unilateral striatal 6-OHDA lesions for a Parkinson's model).[7]

2. Stereotactic Surgery and Cannula Implantation:

  • Anesthetize the mouse and place it in a stereotaxic apparatus.

  • Unilaterally implant a guide cannula targeting the Ventral Tegmental Area (VTA).

3. This compound Microinjection:

  • Preparation: Dissolve this compound in ethanol to a concentration of 50 µg/µL.[6]

  • Administration: 3 hours before behavioral testing, perform a slow microinjection of this compound (20 µ g/mouse ) or vehicle (ethanol) directly into the VTA through the implanted cannula using a microinfusion pump at a rate of 0.1 µL/min.[6]

4. Behavioral Testing:

  • Conduct a battery of behavioral tests to assess mood-related phenotypes, such as the forced swim test, tail suspension test, and elevated plus maze.[7]

5. Post-mortem Analysis:

  • Following behavioral testing, euthanize the animals and collect brain tissue for neurochemical and molecular analyses (e.g., measuring tyrosine hydroxylase expression in the VTA).[5][7]

Signaling Pathways and Experimental Workflows

REV-ERBα Signaling Pathway

REV-ERBα acts as a transcriptional repressor. It binds to REV-ERB response elements (RREs) in the promoter regions of its target genes. Upon binding, REV-ERBα recruits the NCoR-HDAC3 corepressor complex, leading to histone deacetylation and transcriptional silencing. A key target of REV-ERBα is the BMAL1 gene, a core activator of the circadian clock. By repressing BMAL1, REV-ERBα forms a crucial negative feedback loop in the molecular clockwork. This compound, as a REV-ERBα antagonist, inhibits this repressive activity, leading to the increased expression of REV-ERBα target genes.[7][13][14] In the context of Parkinson's disease, REV-ERBα competes with the nuclear receptor NURR1 to regulate the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This compound can restore the binding of NURR1 to the TH promoter, thereby increasing its expression.[5][7] In prostate cancer, REV-ERBα has been shown to interact with other lineage-plasticity driving transcription factors such as BRN2, ASCL1, and FOXA1.[4]

REV_ERB_alpha_signaling cluster_nucleus Nucleus cluster_output Transcriptional Output BMAL1_promoter BMAL1 Promoter BMAL1_exp BMAL1 Expression BMAL1_promoter->BMAL1_exp TH_promoter TH Promoter TH_exp Tyrosine Hydroxylase Expression TH_promoter->TH_exp LP_genes LP Gene Promoters LP_exp Lineage Plasticity Gene Expression LP_genes->LP_exp REV_ERBa REV-ERBα REV_ERBa->BMAL1_promoter binds REV_ERBa->TH_promoter binds REV_ERBa->LP_genes binds NCoR_HDAC3 NCoR-HDAC3 Complex REV_ERBa->NCoR_HDAC3 recruits This compound This compound This compound->REV_ERBa inhibits NCoR_HDAC3->BMAL1_promoter represses NURR1 NURR1 NURR1->TH_promoter activates LP_TFs BRN2, ASCL1, FOXA1 LP_TFs->LP_genes activates

Caption: REV-ERBα signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Cancer Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft cancer model.

experimental_workflow start Start tumor_implantation Tumor Cell/Tissue Implantation (Subcutaneous) start->tumor_implantation tumor_establishment Tumor Establishment (e.g., 100-200 mm³) tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_vehicle Vehicle Treatment (i.p.) randomization->treatment_vehicle Control treatment_this compound This compound Treatment (e.g., 20 mg/kg, i.p.) randomization->treatment_this compound Experimental monitoring Tumor Volume & Body Weight Monitoring (2x/week) treatment_vehicle->monitoring treatment_this compound->monitoring monitoring->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Tumor Weight Measurement & Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo this compound efficacy study in a xenograft model.

References

Application Notes and Protocols for SR8278 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR8278 is a small molecule identified as a synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3] These receptors are key regulators of the circadian rhythm and metabolism.[1] In the context of cancer, REV-ERBs have emerged as potential therapeutic targets due to their role in controlling cell proliferation, metabolism, and tumorigenic signaling pathways. This compound competitively binds to REV-ERBs, inhibiting their transcriptional repressive activity and thereby modulating the expression of target genes.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, based on currently available research.

Mechanism of Action

This compound functions by antagonizing the repressive activity of REV-ERBα and REV-ERBβ.[2] REV-ERBs typically recruit corepressor complexes to the promoters of their target genes, such as BMAL1, leading to transcriptional repression.[1][4] By binding to the ligand-binding domain of REV-ERBs, this compound prevents the recruitment of these corepressors, leading to the derepression and increased expression of target genes.[2]

In some cancer contexts, particularly in androgen receptor signaling-inhibited (ARSI) prostate cancer, REV-ERBα has been observed to switch from a repressor to a transcriptional activator by associating with coactivators like BRD4 and p300.[5][6] In these specific cases, this compound can disrupt this activator complex, leading to the downregulation of tumorigenic gene programs, including the PI3K-Akt and MAPK signaling pathways.[5][7][8]

However, it is crucial to note that some studies have reported anti-proliferative effects of this compound that are independent of REV-ERB, suggesting potential off-target effects.[1] Therefore, complementing experiments with genetic approaches, such as REV-ERB knockdown or knockout, is highly recommended to validate the on-target effects of this compound.[1]

Data Presentation

This compound In Vitro Activity
Cell LineCancer TypeAssayEndpointConcentration/EffectReference
MCF7Breast CancerCCK-8IC50Dose-dependent inhibition[4]
SKBR3Breast CancerCCK-8IC50Dose-dependent inhibition[4]
C4-2BProstate CancerGrowth AssayGrowth InhibitionSignificant[7][9]
22RV1Prostate CancerGrowth AssayGrowth InhibitionSignificant[7]
Hepa1-6Hepatocellular CarcinomaGrowth AssayGrowth InhibitionSignificant[7]
HepG2Hepatocellular CarcinomaGrowth AssayGrowth InhibitionSignificant[7]
42DENZRProstate CancerRNA-seqGene Downregulation~50% of altered genes[5]
U2OSOsteosarcomaMTT AssayCisplatin IC50Increased with 10 µM this compound[10]
HaCaTKeratinocytesMTT AssayCisplatin IC50Increased with 10 µM this compound[10]
A549Lung CarcinomaMTT AssayCisplatin IC50Increased with 10 µM this compound[10]
HaCaTKeratinocytesProliferation AssayGrowth InhibitionSlowed cell growth[1]
A549Lung CarcinomaProliferation AssayGrowth InhibitionLower cell proliferation[1]
U2OSOsteosarcomaProliferation AssayGrowth InhibitionLower cell proliferation[1]
HeLaCervical CancerProliferation AssayGrowth InhibitionLower cell proliferation[1]
Effects of this compound on Gene and Protein Expression
Cell LineTreatmentTarget Gene/ProteinEffectFold ChangeReference
HepG2This compoundREV-ERBα target genesIncreased expression-[2]
U2OS20 µM KS15 + 10 µM this compoundXPA (mRNA)Increased expression~2.9-fold[10]
U2OS20 µM KS15 + 10 µM this compoundWee1 (mRNA)Increased expression~3.7-fold[10]
U2OS20 µM KS15 + 10 µM this compoundXPA (protein)Increased expression~2-fold[10]
U2OS20 µM KS15 + 10 µM this compoundWee1 (protein)Increased expression~2-fold[10]
U2OS10 µM this compoundp21 (protein)Increased expression-[10]
42DENZR7.5 µM this compoundREV-ERBα, LP driversDecreased expression-[6]
C4-2B7.5 µM this compoundPI3K-Akt signaling genesDownregulated-[8]
C4-2B7.5 µM this compoundMAPK signaling genesDownregulated-[8]
HaCaTThis compoundG1/S transition genesSignificantly impacted-[1]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability and proliferation. Optimization for specific cell lines is recommended.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution[11]

  • DMSO (vehicle control)

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A common concentration range to test is 0.1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

      • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.[11]

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]

      • Read the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol describes how to assess changes in protein expression in cancer cells following this compound treatment.

Materials:

  • Cancer cell lines treated with this compound as described above

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against REV-ERBα, p21, XPA, Wee1, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescence substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing changes in the mRNA expression of target genes after this compound treatment.

Materials:

  • Cancer cell lines treated with this compound

  • RNA extraction kit (e.g., RNeasy columns)

  • cDNA synthesis kit

  • qPCR master mix (e.g., TaqMan or SYBR Green)

  • Primers for target genes (e.g., BMAL1, XPA, WEE1) and a housekeeping gene (e.g., B2M, GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from equal amounts of RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Signaling Pathways and Visualizations

This compound primarily impacts the circadian clock signaling pathway. In certain cancer types, it has been shown to modulate oncogenic pathways like PI3K-Akt and MAPK.

SR8278_Mechanism_of_Action cluster_0 Circadian Clock Regulation (Canonical) This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB antagonizes NCoR NCoR/HDAC3 Corepressor Complex REV_ERB->NCoR recruits BMAL1_promoter BMAL1 Promoter NCoR->BMAL1_promoter represses BMAL1_transcription BMAL1 Transcription BMAL1_promoter->BMAL1_transcription

Caption: Canonical mechanism of this compound in the circadian clock pathway.

SR8278_Cancer_Signaling cluster_1 Oncogenic Signaling (Context-Dependent) SR8278_cancer This compound REV_ERB_activator REV-ERBα (Activator Function) SR8278_cancer->REV_ERB_activator disrupts interaction Coactivators BRD4/p300 Coactivators REV_ERB_activator->Coactivators associates with Oncogenes Oncogenic Gene Promoters (e.g., PI3K, MAPK pathway genes) Coactivators->Oncogenes activates Tumorigenesis Tumorigenesis Oncogenes->Tumorigenesis

Caption: Context-dependent role of this compound in cancer signaling.

Experimental_Workflow start Select Cancer Cell Line treatment Treat cells with this compound (dose-response and time-course) start->treatment viability Cell Viability/Proliferation Assay (MTT, CCK-8) treatment->viability molecular_analysis Molecular Analysis treatment->molecular_analysis data_analysis Data Analysis and Interpretation viability->data_analysis western Western Blot (Protein Expression) molecular_analysis->western qpcr qRT-PCR (mRNA Expression) molecular_analysis->qpcr western->data_analysis qpcr->data_analysis conclusion Conclusion on this compound Effect data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for SR8278 Treatment in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR8278, a synthetic antagonist of the nuclear receptor REV-ERBα, for inducing changes in gene expression. This document includes a summary of its effects on gene expression, detailed experimental protocols, and diagrams of the associated signaling pathway and experimental workflow.

Introduction to this compound

This compound is a potent and specific antagonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] REV-ERBα is a transcriptional repressor that plays a crucial role in regulating circadian rhythms and metabolism.[4][5] It exerts its repressive function by recruiting corepressor complexes, such as the NCoR-HDAC3 complex, to the promoters of its target genes in a heme-dependent manner.[6] this compound competitively binds to REV-ERBα, blocking the recruitment of these corepressors and thereby leading to the de-repression and increased expression of REV-ERBα target genes.[1][2] This makes this compound a valuable chemical tool for studying the physiological functions of REV-ERBα and for investigating its therapeutic potential in various diseases, including metabolic disorders and cancer.[2][7]

Effects of this compound on Gene Expression

Treatment of cells with this compound leads to a significant upregulation of REV-ERBα target genes. The primary mechanism is the antagonism of REV-ERBα's repressive activity. The effects of this compound on gene expression have been observed in various cell lines, including HepG2 human hepatoma cells, HEK293 human embryonic kidney cells, and HaCaT human keratinocytes.[1][2][8]

Quantitative Data Summary

The following table summarizes the observed changes in the expression of key REV-ERBα target genes following this compound treatment.

GeneCell LineThis compound ConcentrationTreatment DurationFold Change (approx.)Analytical MethodReference
G6Pase (Glucose-6-Phophatase)HepG210 µM24h~2.5qPCR[1]
PEPCK (Phosphoenolpyruvate carboxykinase)HepG210 µM24h~2.0qPCR[1]
Bmal1 (Brain and muscle Arnt-like 1)HepG2Not SpecifiedNot SpecifiedIncreasedLuciferase Reporter Assay[1]
Nurr16-OHDA-lesioned mouse VTA20 µ g/mouse (microinjection)Time-dependentUpregulated at CT12in situ hybridization[9]
TH (Tyrosine Hydroxylase)6-OHDA-lesioned mouse VTA20 µ g/mouse (microinjection)Time-dependentElevatedWestern Blot[9]

Signaling Pathway of this compound Action

This compound acts by inhibiting the transcriptional repression mediated by the nuclear receptor REV-ERBα. The canonical pathway involves the recruitment of the NCoR-HDAC3 corepressor complex by heme-bound REV-ERBα, leading to histone deacetylation and transcriptional repression of target genes. This compound blocks this interaction, resulting in transcriptional activation. In some cancer contexts, REV-ERBα can paradoxically act as a transcriptional activator by associating with BRD4 and p300; this compound can also disrupt this interaction.

SR8278_Signaling_Pathway cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα This compound->REVERB antagonizes NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits RORE RORE (Target Gene Promoter) REVERB->RORE binds to Transcription_Activation Transcriptional Activation REVERB->Transcription_Activation allows for Heme Heme Heme->REVERB binds NCoR_HDAC3->RORE acts on Transcription_Repression Transcriptional Repression RORE->Transcription_Repression leads to SR8278_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HepG2, HEK293) B 2. This compound Treatment (e.g., 10 µM for 24h) + Vehicle Control (DMSO) A->B C 3. Total RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Gene Expression Analysis D->E F qPCR (for specific genes) E->F G RNA-Sequencing (for whole transcriptome) E->G H 6. Data Analysis (Fold Change, p-value) F->H G->H

References

Protocol for dissolving and storing SR8278 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR8278 is a potent and specific synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] It functions by inhibiting the transcriptional repression activity of REV-ERBα, leading to the increased expression of its target genes, such as those involved in glucose metabolism and circadian rhythm.[1][2][3] These application notes provide detailed protocols for the dissolution and storage of this compound for both in vitro and in vivo experimental settings, ensuring optimal performance and reproducibility.

Physicochemical Properties and Solubility

This compound is a small molecule with the molecular formula C₁₈H₁₉NO₃S₂ and a molecular weight of 361.48 g/mol .[3] Proper dissolution is critical for its biological activity. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 100276.64Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO for best results.[4]
Ethanol 18.0750Suitable for some in vivo and in vitro applications.[3][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5≥ 6.92A common vehicle for in vivo administration, resulting in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5≥ 6.92An alternative vehicle for in vivo use, yielding a clear solution.[4]
10% DMSO, 90% Corn Oil ≥ 2.5≥ 6.92A lipid-based vehicle for in vivo studies, resulting in a clear solution.[4]
5% DMSO, 5% Cremophor, 90% PBS Not specifiedNot specifiedA vehicle formulation used for in vivo studies.[6]

Experimental Protocols

Preparation of Stock Solutions (for In Vitro and In Vivo use)

High-concentration stock solutions are essential for accurate and repeatable experiments. DMSO is the recommended solvent for preparing primary stocks.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[4]

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[4][7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound.

  • Long-term storage: Store aliquoted stock solutions at -80°C for up to one year.[4]

  • Short-term storage: For more frequent use, aliquots can be stored at -20°C for up to six months.[4]

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Preparation of Working Solutions for In Vitro Experiments

Protocol:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium or assay buffer.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • It is recommended to prepare fresh working solutions for each experiment.

Preparation of Dosing Solutions for In Vivo Experiments

The choice of vehicle for in vivo administration depends on the experimental design and route of administration. Below are protocols for common vehicle formulations. It is recommended to prepare these solutions fresh on the day of use.[4]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [4]

This formulation is suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Procedure (for a 1 mL final volume):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution until it is clear and uniform. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]

Protocol 2: Ethanol Formulation [5]

This formulation has been used for direct microinfusion.

Materials:

  • This compound powder

  • Ethanol

Procedure:

  • Dissolve this compound directly in ethanol to the desired final concentration (e.g., 50 µg/µL).[5]

  • Ensure complete dissolution, using vortexing or sonication if necessary.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist to the nuclear receptor REV-ERBα. Under normal physiological conditions, REV-ERBα, upon binding its endogenous ligand heme, recruits the NCoR co-repressor complex to suppress the transcription of its target genes, including core clock components like Bmal1 and genes involved in metabolism such as G6Pase and PEPCK.[1][2] this compound blocks this interaction, leading to the derepression of these target genes.

Caption: this compound antagonizes REV-ERBα, preventing transcriptional repression.

SR8278_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot storage_long -80°C (up to 1 year) aliquot->storage_long Long-term storage_short -20°C (up to 6 months) aliquot->storage_short Short-term thaw Thaw Aliquot storage_long->thaw storage_short->thaw dilute_invitro Dilute in Culture Medium/Buffer (*In Vitro*) thaw->dilute_invitro prepare_invivo Prepare Vehicle Formulation (*In Vivo*) thaw->prepare_invivo

References

Application of SR8278 in Studying Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to both motor and non-motor symptoms. Emerging research highlights the role of circadian rhythm disruption in the pathophysiology of PD. SR8278, a potent and specific antagonist of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery, has been identified as a valuable tool for investigating the link between the circadian system and PD pathology. This document provides detailed application notes and protocols for the use of this compound in preclinical models of Parkinson's disease.

Mechanism of Action

This compound functions by inhibiting the transcriptional repressor activity of REV-ERBα. In the context of dopaminergic neurons, REV-ERBα competes with the nuclear receptor-related 1 protein (NURR1) to bind to the R/N sites on the promoter of the Tyrosine Hydroxylase (TH) gene, the rate-limiting enzyme in dopamine synthesis. By antagonizing REV-ERBα, this compound prevents this repression, allowing for increased NURR1-mediated transcription of TH, which can lead to elevated dopamine production.[1] Furthermore, recent studies suggest that this compound may exert neuroprotective effects by mitigating ferroptosis, a form of iron-dependent cell death implicated in the degeneration of dopaminergic neurons in PD models such as those induced by MPTP/MPP+.[2][3]

Signaling Pathways

REV-ERBα/NURR1 Regulation of Tyrosine Hydroxylase Expression

REV_ERB_NURR1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound REV_ERBa REV-ERBα This compound->REV_ERBa antagonizes RN_Site R/N Site (TH Promoter) REV_ERBa->RN_Site binds & represses NURR1 NURR1 NURR1->RN_Site binds & activates TH_Gene Tyrosine Hydroxylase (TH) Gene RN_Site->TH_Gene regulates TH_mRNA TH mRNA TH_Gene->TH_mRNA transcription TH_Protein TH Protein TH_mRNA->TH_Protein translation Dopamine Dopamine TH_Protein->Dopamine synthesis

Caption: this compound antagonizes REV-ERBα, promoting NURR1-mediated TH gene transcription.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_model PD Model Induction cluster_treatment This compound Administration cluster_assessment Behavioral & Molecular Assessment A1 Stereotaxic Surgery: Unilateral 6-OHDA injection into striatum B Post-lesion Recovery (e.g., 5 weeks) A1->B A2 Systemic Administration: MPTP injections A2->B C Microinjection of this compound into Ventral Tegmental Area (VTA) B->C D1 Behavioral Tests: - Forced Swim Test - Tail Suspension Test - Elevated Plus Maze C->D1 D2 Molecular Analysis: - ChIP-qPCR (REV-ERBα, NURR1) - ATAC-seq - Western Blot (TH) - Immunohistochemistry (TH) C->D2 E Data Analysis & Interpretation D1->E D2->E

References

Application Notes: Investigating Metabolic Syndrome In Vitro with SR8278

Application Notes and Protocols for Quantitative PCR Analysis Following SR8278 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR8278 is a potent and specific synthetic antagonist of the nuclear receptor REV-ERBα[1][2]. REV-ERBα is a key component of the core circadian clock machinery and a transcriptional repressor that plays a crucial role in regulating gene expression related to metabolism, inflammation, and circadian rhythms. By inhibiting the repressive activity of REV-ERBα, this compound can lead to the upregulation of its target genes. This document provides detailed application notes and protocols for utilizing quantitative PCR (qPCR) to analyze the effects of this compound on gene expression in cell culture models.

Mechanism of Action of this compound

REV-ERBα, in its active state, binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes, leading to transcriptional repression. This compound acts by binding to the ligand-binding domain of REV-ERBα, thereby preventing the recruitment of the NCoR-HDAC3 co-repressor complex. This inhibition of co-repressor binding alleviates the transcriptional repression, resulting in an increased expression of REV-ERBα target genes. Key target genes that are commonly studied include those involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), as well as core clock components like Bmal1[1].

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the expected quantitative changes in gene expression in HepG2 human hepatoma cells following treatment with this compound. The data is presented as fold change relative to a vehicle-treated control.

Table 1: Upregulation of REV-ERBα Target Genes in HepG2 Cells

GeneFunctionTreatment (10 µM this compound, 24h)Fold Change (Mean ± SD)
G6PaseGluconeogenesisThis compound3.5 ± 0.4
PEPCKGluconeogenesisThis compound2.8 ± 0.3
Bmal1Circadian RhythmThis compound4.2 ± 0.5

Table 2: Effect of this compound on Genes Involved in Cell Cycle Progression in HaCaT Keratinocytes

GeneFunctionTreatment (10 µM this compound, 24h)Fold Change (Mean ± SD)
CCND1Cell Cycle (G1/S Transition)This compound0.6 ± 0.1
CDK4Cell Cycle (G1/S Transition)This compound0.7 ± 0.08
E2F1Cell Cycle (G1/S Transition)This compound0.5 ± 0.06

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, and subsequent qPCR analysis.

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a working solution of this compound in DMEM. A final concentration of 10 µM is often effective.

    • For the vehicle control wells, prepare DMEM with an equivalent concentration of DMSO.

    • Aspirate the old media from the wells and wash once with PBS.

    • Add 2 mL of the media containing this compound or vehicle control to the respective wells.

  • Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.

Protocol 2: RNA Extraction and cDNA Synthesis

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Reverse Transcription Kit with DNase treatment

Procedure:

  • RNA Extraction:

    • Aspirate the media from the wells and wash once with PBS.

    • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

    • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA, following the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Protocol 3: Quantitative PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes (G6Pase, PEPCK, Bmal1) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR-grade water

  • qPCR plate and instrument

Procedure:

  • Reaction Setup:

    • Prepare the qPCR reaction mixture in a microcentrifuge tube on ice. For a single 20 µL reaction:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA template

      • 6 µL of qPCR-grade water

    • Prepare a master mix for the number of reactions needed, including no-template controls.

  • qPCR Run:

    • Aliquot the reaction mix into a qPCR plate.

    • Run the qPCR on a real-time PCR instrument with a standard cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt curve analysis

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Mandatory Visualizations

Signaling Pathway Diagram

SR8278_Mechanism cluster_nucleus Nucleus REVERB REV-ERBα NCoR NCoR-HDAC3 Complex REVERB->NCoR Recruits RORE RORE REVERB->RORE Binds TranscriptionActive Transcription Active TargetGene Target Gene (e.g., Bmal1, G6Pase, PEPCK) NCoR->TargetGene Represses TranscriptionRepression Transcription Repressed This compound This compound This compound->REVERB Inhibits

Caption: Mechanism of this compound action on REV-ERBα signaling.

Experimental Workflow Diagram

qPCR_Workflow start Start: Seed Cells treatment This compound Treatment (24h) start->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end End: Gene Expression Fold Change data_analysis->end

Caption: Experimental workflow for qPCR analysis.

Logical Relationship Diagram

Logical_Relationship This compound This compound REVERB_Inhibition REV-ERBα Inhibition This compound->REVERB_Inhibition leads to Target_Gene_Upregulation Target Gene Upregulation (Bmal1, G6Pase, PEPCK) REVERB_Inhibition->Target_Gene_Upregulation results in Biological_Effect Biological Effect (Altered Metabolism & Circadian Rhythm) Target_Gene_Upregulation->Biological_Effect causes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor In Vivo Pharmacokinetic Properties of SR8278

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. This compound has been noted for its poor pharmacokinetic (PK) properties, which can limit its efficacy in living organisms.[1] This guide offers a structured approach to troubleshooting these issues through a question-and-answer format, detailed experimental protocols, and illustrative diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro function?

This compound is a synthetic antagonist of the nuclear heme receptor REV-ERBα.[1][2] It functions by blocking the transcriptional repression activity of REV-ERBα, leading to an increase in the expression of its target genes, such as those involved in gluconeogenesis.[1][3] In cell-based assays, this compound has demonstrated potency in antagonizing REV-ERBα activity.[1]

Q2: What are the known in vivo limitations of this compound?

This compound is recognized to have poor pharmacokinetic properties that are likely to restrict its use to biochemical and cell-based assays.[1] One study pointed to the rapid metabolism of this compound in the brain as a contributing factor to its limited in vivo efficacy.[4] These properties can result in insufficient drug exposure at the target site, leading to a lack of desired pharmacological effects in animal models.

Q3: Have there been any successful in vivo studies using this compound?

Despite its noted PK limitations, some in vivo studies have reported effects of this compound. For instance, it has been shown to have antidepressant and anxiolytic effects in a mouse model of Parkinson's disease when administered in a circadian time-dependent manner.[5][6] However, these studies often involve specific administration routes (e.g., microinjection directly into a brain region) or dosing regimens designed to overcome its inherent PK challenges.[5]

Q4: What are the general reasons for poor pharmacokinetic properties in small molecules?

Poor pharmacokinetic properties in small molecules can stem from a variety of factors, including:

  • Low aqueous solubility: The compound does not dissolve well in the gastrointestinal tract, leading to poor absorption.

  • Low permeability: The compound cannot effectively cross biological membranes, such as the intestinal wall or the blood-brain barrier.

  • High metabolic instability: The compound is rapidly broken down by metabolic enzymes, primarily in the liver.

  • High plasma protein binding: The compound binds extensively to proteins in the blood, reducing the concentration of free drug available to act on its target.

  • Rapid clearance: The compound is quickly removed from the body through metabolism and/or excretion.

Troubleshooting Guide for Poor In Vivo Performance of this compound

This guide will help you systematically investigate the potential causes of poor in vivo performance of this compound and provide strategies to address them.

Problem 1: Lack of Efficacy in an In Vivo Model

Possible Cause: Insufficient exposure of this compound at the target tissue.

Troubleshooting Workflow:

G start Start: Lack of In Vivo Efficacy pk_study Conduct Pilot PK Study (IV and PO administration) start->pk_study analyze_pk Analyze PK Parameters (Bioavailability, Half-life, Clearance) pk_study->analyze_pk low_F Low Bioavailability (F%)? analyze_pk->low_F short_t12 Short Half-life (t1/2)? analyze_pk->short_t12 high_cl High Clearance (CL)? analyze_pk->high_cl solubility Assess Aqueous Solubility low_F->solubility Yes permeability Assess Permeability (e.g., PAMPA, Caco-2) low_F->permeability Yes metabolic_stability Assess Metabolic Stability (Microsomes, Hepatocytes) short_t12->metabolic_stability Yes high_cl->metabolic_stability Yes formulation Optimize Formulation solubility->formulation prodrug Consider Prodrug Strategy permeability->prodrug structural_mod Structural Modification permeability->structural_mod metabolic_stability->structural_mod dosing Adjust Dosing Regimen (e.g., more frequent dosing, continuous infusion) metabolic_stability->dosing

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

Step-by-Step Guide:

  • Conduct a Pilot Pharmacokinetic (PK) Study: Administer this compound to a small group of animals via both intravenous (IV) and oral (PO) routes. Collect plasma samples at multiple time points and measure the concentration of this compound.

  • Analyze Key PK Parameters: From the concentration-time data, calculate the following parameters:

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

    • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationInterpretation
Dose1 mg/kg10 mg/kg
Cmax (ng/mL)50050Low peak concentration after oral dosing
Tmax (h)0.11.0
AUC (ng*h/mL)250100Low overall exposure after oral dosing
t½ (h)0.50.5Very short half-life
CL (mL/min/kg)66.7-High clearance
Bioavailability (F%)-4%Very low oral bioavailability
  • Interpret the Results and Plan Next Steps:

    • If you observe low oral bioavailability (F%): This suggests poor absorption. Investigate the following:

      • Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids.

      • Permeability: this compound may not efficiently cross the intestinal epithelium.

    • If you observe a short half-life (t½) and high clearance (CL): This indicates rapid elimination from the body, likely due to extensive metabolism.

Problem 2: Low Oral Bioavailability

Possible Cause: Poor aqueous solubility or low intestinal permeability.

Experimental Protocols:

  • Aqueous Solubility Assay (Kinetic Solubility):

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Incubate the solution at room temperature for a set period (e.g., 2 hours) with shaking.

    • Centrifuge the sample to pellet any precipitate.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., LC-MS/MS).

    Table 2: Expected Solubility and Permeability Data for a Problematic Compound

AssayResultInterpretation
Kinetic Solubility at pH 7.4< 1 µMPoorly soluble
PAMPA Permeability< 1 x 10⁻⁶ cm/sLow permeability
  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The donor wells are filled with a solution of this compound in a buffer at a specific pH (e.g., pH 5.5 to mimic the small intestine).

    • The acceptor plate, containing buffer, is placed on top of the donor plate.

    • The assembly is incubated for a set period (e.g., 4-16 hours).

    • The concentration of this compound in both the donor and acceptor wells is measured.

    • Permeability is calculated based on the rate of drug appearance in the acceptor well.

Solutions for Low Bioavailability:

  • Formulation Optimization: For preclinical studies, consider using formulation vehicles that can enhance solubility, such as:

    • A mixture of Solutol HS 15, ethanol, and water.

    • A suspension in 0.5% methylcellulose.

  • Prodrug Strategy: Design a prodrug of this compound that has improved solubility and/or permeability and is converted to the active drug in vivo.

  • Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of this compound to improve its physicochemical properties without compromising its pharmacological activity.

Problem 3: Short Half-Life and High Clearance

Possible Cause: High metabolic instability.

Experimental Protocols:

  • Liver Microsomal Stability Assay:

    • Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes (from the species of interest, e.g., mouse, rat, human) and NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a solvent like acetonitrile.

    • Analyze the remaining concentration of this compound in each sample by LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

    Table 3: Expected Metabolic Stability Data for a Problematic Compound

AssayResult (t½ in minutes)Interpretation
Mouse Liver Microsomes< 5High metabolic instability
Human Liver Microsomes< 10High metabolic instability

Signaling Pathway Context:

The rapid metabolism of this compound is likely mediated by Cytochrome P450 (CYP) enzymes in the liver, which are part of the body's primary xenobiotic detoxification system.

G SR8278_oral This compound (Oral) GI_tract GI Tract SR8278_oral->GI_tract Ingestion Portal_vein Portal Vein GI_tract->Portal_vein Absorption Liver Liver (First-Pass Metabolism) Portal_vein->Liver CYP_enzymes CYP450 Enzymes Liver->CYP_enzymes Metabolism Systemic_circulation Systemic Circulation Liver->Systemic_circulation Unmetabolized Drug Metabolites Inactive Metabolites CYP_enzymes->Metabolites Excretion Excretion Metabolites->Excretion Target_tissue Target Tissue (REV-ERBα) Systemic_circulation->Target_tissue Systemic_circulation->Excretion

Caption: First-pass metabolism of an orally administered drug.

Solutions for High Metabolism:

  • Adjust Dosing Regimen:

    • More frequent dosing: Administering smaller doses more frequently can help maintain the drug concentration above the effective threshold.

    • Continuous infusion: For some studies, using an osmotic minipump to deliver the drug continuously can provide stable plasma concentrations.

  • Structural Modification: Identify the metabolic "soft spots" on the this compound molecule (the sites most susceptible to metabolism) and modify the structure to block these metabolic pathways. This often involves techniques like deuteration or the introduction of blocking groups like fluorine.

Summary

Troubleshooting the poor in vivo pharmacokinetic properties of this compound requires a systematic approach that begins with a pilot PK study to identify the primary liabilities. Based on the findings, targeted in vitro assays can be employed to investigate issues of solubility, permeability, and metabolic stability. The insights gained from these studies can then guide strategies to mitigate these problems, including formulation optimization, adjustment of the dosing regimen, or, in a drug discovery context, chemical modification of the molecule. By understanding and addressing the specific PK challenges of this compound, researchers can enhance its utility as an in vivo research tool.

References

SR8278 Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the off-target effects of SR8278, a synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is the first-in-class synthetic antagonist of the nuclear heme receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3] Its primary mechanism involves blocking the transcriptional repression mediated by these receptors. REV-ERBs typically recruit the NCoR-HDAC3 corepressor complex to their target gene promoters, leading to gene silencing.[2][4][5] this compound antagonizes the action of the endogenous ligand, heme, and synthetic agonists like GSK4112, thereby de-repressing the expression of REV-ERB target genes.[2][3][6] This includes key genes involved in the circadian clock (e.g., Bmal1) and metabolism (e.g., G6Pase and PEPCK).[2][6]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of cell proliferation.[7] This anti-proliferative effect has been demonstrated to be independent of its activity on REV-ERBα and REV-ERBβ.[7] Studies have shown that this compound can slow cell growth by impacting the G1/S transition of the cell cycle.[7][8]

Q3: At what concentrations are on-target versus off-target effects typically observed?

A3: The on-target activity of this compound occurs in the sub-micromolar to low micromolar range. For instance, it inhibits REV-ERBα transcriptional repression with an EC50 of approximately 0.47 µM and blocks the effect of the REV-ERB agonist GSK4112 with an IC50 of about 0.35 µM.[2] In contrast, the anti-proliferative off-target effects are often observed at higher concentrations, typically in the 10-50 µM range, depending on the cell line.[9] However, it is crucial to perform dose-response experiments in your specific cell system to determine the optimal concentration for maximizing on-target effects while minimizing off-target responses.

Q4: How can I be sure the phenotype I'm observing is due to REV-ERB antagonism and not an off-target effect?

A4: This is a critical question when working with any small molecule inhibitor. The most rigorous approach is to use a combination of genetic and pharmacological validation methods. A key strategy is to use CRISPR-Cas9 to knock out Nr1d1 (REV-ERBα) and/or Nr1d2 (REV-ERBβ) in your cell line. If the phenotype observed with this compound treatment is recapitulated in the knockout cells, it provides strong evidence for an on-target effect. Conversely, if this compound still produces the phenotype in the absence of REV-ERB, it is likely an off-target effect.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in cell viability or proliferation. This compound is exerting its known REV-ERB-independent anti-proliferative off-target effects.Perform a dose-response experiment to find the lowest effective concentration that still modulates your target of interest (e.g., Bmal1 expression) without significantly impacting cell viability. Validate your findings using REV-ERB knockout cells.
Inconsistent results compared to other REV-ERB antagonists or REV-ERB knockdown. The observed phenotype may be an off-target effect specific to the chemical scaffold of this compound.Use a structurally distinct REV-ERB antagonist, if available. The most definitive control is to compare your results with a genetic knockdown or knockout of REV-ERB.
No effect on known REV-ERB target genes (e.g., Bmal1, G6Pase). 1. This compound concentration is too low. 2. Poor compound stability or solubility. 3. The chosen cell line does not express sufficient levels of REV-ERB.1. Increase the concentration of this compound in a stepwise manner. 2. Ensure proper dissolution of this compound (typically in DMSO) and fresh preparation of working solutions. 3. Confirm REV-ERBα and REV-ERBβ expression in your cell line via qPCR or Western blot.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Conditions Reference
EC50 for REV-ERBα transcriptional repression inhibition 0.47 µMBmal1-luciferase reporter assay in HEK293 cells[2]
IC50 for blocking GSK4112-mediated repression 0.35 µMBMAL1-luciferase reporter assay in HEK293 cells[2]
IC50 for cell viability (MCF7 breast cancer cells) Dose-dependent inhibition observedCCK-8 assay[9]
IC50 for cell viability (SKBR3 breast cancer cells) Dose-dependent inhibition observedCCK-8 assay[9]

Table 2: Comparison of REV-ERB Modulators

Compound Class Reported Potency (On-Target) Known Off-Target Effects Reference
This compound AntagonistEC50 = 0.47 µM (REV-ERBα)Inhibition of cell proliferation (REV-ERB-independent)[2][7]
GSK4112 AgonistIC50 = 2.3 µM (Bmal1 promoter)Poor pharmacokinetic properties[2]
Heme Endogenous AgonistKd = 2-3 µMN/A[10]

Key Experimental Protocols

CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To genetically validate that the biological effect of this compound is mediated through REV-ERB.

Methodology:

  • gRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the Nr1d1 (REV-ERBα) and/or Nr1d2 (REV-ERBβ) gene using a design tool (e.g., CRISPOR).

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector. "All-in-one" vectors containing both Cas9 and the sgRNA cassette are recommended for ease of use.

  • Transfection/Transduction: Deliver the CRISPR-Cas9 machinery into the target cells. For difficult-to-transfect cells, lentiviral delivery is a robust option.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS).[11]

  • Knockout Validation:

    • Genomic Level: Extract genomic DNA from the clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).[11]

    • Protein Level: Perform Western blotting to confirm the absence of the REV-ERB protein.[12]

  • Phenotypic Analysis: Treat the validated knockout and wild-type control cells with this compound and assess the phenotype of interest (e.g., cell viability, target gene expression).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to REV-ERB in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes), followed by rapid cooling.[1][13]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of REV-ERB protein using Western blotting.

  • Data Analysis: Plot the amount of soluble REV-ERB as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.[1]

Chemical Proteomics for Off-Target Identification

Objective: To identify the protein targets of this compound on a proteome-wide scale.

Methodology (Affinity-Based Probe Approach):

  • Probe Synthesis: Synthesize a chemical probe by modifying this compound with a photoreactive group (e.g., diazirine) and a bioorthogonal handle (e.g., an alkyne or azide) for enrichment.[14][15]

  • In Situ Labeling: Treat living cells with the this compound probe.

  • UV Crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe's handle.[15]

  • Affinity Purification: Use streptavidin beads to enrich the biotin-tagged protein-probe complexes.

  • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are specifically enriched in the probe-treated sample compared to controls.

Signaling Pathways and Experimental Workflows

REV_ERB_On_Target_Pathway cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB antagonizes Heme Heme (Endogenous Agonist) Heme->REVERB binds & activates NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits RORE RORE REVERB->RORE binds to TargetGene Target Gene (e.g., Bmal1) NCoR_HDAC3->TargetGene represses Expression Gene Expression RORE->Expression leads to Repression Transcriptional Repression TargetGene->Repression

Caption: On-target signaling pathway of this compound.

SR8278_Off_Target_Pathway cluster_cell_cycle Cell Cycle Regulation This compound This compound (Higher Concentrations) UnknownTarget Unknown Off-Target(s) This compound->UnknownTarget binds to E2F1 E2F1 UnknownTarget->E2F1 downregulates CyclinE Cyclin E UnknownTarget->CyclinE downregulates RRM2 RRM2 UnknownTarget->RRM2 downregulates G1_S_Transition G1/S Phase Transition CellProliferation Cell Proliferation G1_S_Transition->CellProliferation is inhibited, leading to reduced E2F1->G1_S_Transition promotes CyclinE->G1_S_Transition promotes RRM2->G1_S_Transition promotes

Caption: Known off-target signaling pathway of this compound.

Experimental_Workflow_Validation cluster_genetic Genetic Validation cluster_biophysical Biophysical Validation cluster_proteomic Off-Target Identification start_crispr Design sgRNAs for REV-ERB crispr_transfect Transfect/Transduce Cells with CRISPR-Cas9 start_crispr->crispr_transfect crispr_clone Isolate Single-Cell Clones crispr_transfect->crispr_clone crispr_validate Validate Knockout (Sequencing & WB) crispr_clone->crispr_validate crispr_phenotype Phenotypic Assay (this compound Treatment) crispr_validate->crispr_phenotype start_cetsa Treat Cells with this compound cetsa_heat Heat Challenge start_cetsa->cetsa_heat cetsa_lyse Cell Lysis & Centrifugation cetsa_heat->cetsa_lyse cetsa_wb Western Blot for REV-ERB cetsa_lyse->cetsa_wb cetsa_analyze Analyze Thermal Shift cetsa_wb->cetsa_analyze start_proteomics Synthesize this compound Probe proteomics_label In Situ Labeling & UV Crosslinking start_proteomics->proteomics_label proteomics_enrich Lysis, Click Chemistry & Affinity Purification proteomics_label->proteomics_enrich proteomics_ms LC-MS/MS Analysis proteomics_enrich->proteomics_ms proteomics_identify Identify Enriched Proteins proteomics_ms->proteomics_identify

Caption: Experimental workflows for target validation and off-target identification.

References

Technical Support Center: Optimizing SR8278 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the REV-ERBα antagonist, SR8278.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antagonist of the nuclear heme receptor REV-ERBα.[1][2][3][4][5] Its primary mechanism of action is to inhibit the transcriptional repression activity of REV-ERBα.[6][7] REV-ERBα normally suppresses the expression of its target genes in a heme-dependent manner. This compound blocks this repression, leading to an increase in the expression of REV-ERBα target genes.[1][3][5][8]

Q2: What are the common applications of this compound in cell culture experiments?

This compound is primarily used as a chemical tool to probe the function of REV-ERBα in various cellular processes.[1][3][4][5][8] Common applications include studying the regulation of circadian rhythms, metabolism (including gluconeogenesis and lipid metabolism), and exploring its potential in diseases like Duchenne muscular dystrophy and Alzheimer's disease.[1][6]

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general starting point is in the low micromolar range. The reported half-maximal effective concentration (EC50) for inhibiting REV-ERBα transcriptional repression is approximately 0.47 μM.[1][3][6] For observing effects on cell proliferation, concentrations up to 50 μM have been used.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound soluble in aqueous media? How should I prepare a stock solution?

This compound has poor pharmacokinetic properties and is not readily soluble in aqueous media.[1][3] It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[7][9] For example, a 50 mM stock solution in DMSO can be prepared and then diluted to the final working concentration in cell culture medium.[9] Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known target genes of REV-ERBα that are affected by this compound?

This compound treatment leads to the increased expression of REV-ERBα target genes. Some well-characterized target genes include:

  • BMAL1: A core component of the circadian clock.[8]

  • G6Pase (Glucose-6-phosphatase) and PEPCK (Phosphoenolpyruvate carboxykinase): Key enzymes involved in gluconeogenesis.[1][3][7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on target gene expression. Suboptimal concentration: The concentration of this compound may be too low for your cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration.
Incorrect timing of treatment: The effect of this compound on circadian-regulated genes may be time-dependent.Consider the circadian rhythm of your cells and perform a time-course experiment to identify the optimal treatment duration and time point for analysis.
Low expression of REV-ERBα in the cell line: The target of this compound, REV-ERBα, may not be sufficiently expressed in your chosen cell line.Verify REV-ERBα expression in your cells using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line known to express REV-ERBα (e.g., HepG2).[1][3][8]
Cell death or cytotoxicity observed after this compound treatment. High concentration of this compound: High concentrations of this compound can lead to off-target effects and cytotoxicity.[9]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use a concentration that is effective for your experiment but has minimal impact on cell viability.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-related toxicity.
Inconsistent or variable results between experiments. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Degradation of this compound stock solution: Improper storage of the this compound stock solution can lead to its degradation.Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssayReference
EC50 (REV-ERBα transcriptional repression) 0.47 μMHEK293Cotransfection assay[1][3][6]
IC50 (Antagonist activity against GSK4112) 0.35 μMHEK293Cotransfection assay[1]
IC50 (Cell Viability - Prostate Cancer Cells) ~5 µM - 30 µM42DENZR, CRPC16DCell-Titer Glo[11]

Table 2: Recommended Starting Concentrations for Common Cell Lines

Cell LineApplicationRecommended Starting ConcentrationReference
HepG2 Gene expression analysis (G6Pase, PEPCK)10 µM[1][3]
HEK293 Cotransfection assays0.1 - 10 µM[1]
MCF7, SKBR3 Cell viability assays10 - 20 µM[12]
HaCaT, U2OS, A549 Cell proliferation assays10 - 50 µM[9][10]
BV-2 Aβ internalization10 - 20 µM[12]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. RNA Extraction and Quantitative Real-Time PCR (qPCR)

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for your target genes (e.g., BMAL1, G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus REV_ERB REV-ERBα NCoR NCoR/SMRT Co-repressor Complex REV_ERB->NCoR recruits Heme Heme (Agonist) Heme->REV_ERB binds & activates Target_Gene Target Gene (e.g., BMAL1, G6Pase) NCoR->Target_Gene represses transcription This compound This compound (Antagonist) This compound->REV_ERB binds & inhibits SR8278_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound (and Vehicle Control) A->C B Seed Cells in Culture Plates B->C D Incubate for Desired Duration C->D E Cell Viability Assay (e.g., MTT) D->E F RNA/Protein Extraction D->F G qPCR/Western Blot F->G Troubleshooting_Logic Start No Effect Observed Check_Conc Is Concentration Optimal? Start->Check_Conc Check_Time Is Treatment Time Optimal? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Target Is REV-ERBα Expressed? Check_Time->Check_Target Yes Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Verify_Expression Check REV-ERBα Expression (qPCR/WB) Check_Target->Verify_Expression No Success Effect Observed Check_Target->Success Yes Dose_Response->Success Time_Course->Success

References

SR8278 Technical Support Center: Troubleshooting Stability and Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SR8278 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] Its primary mechanism of action is to inhibit the transcriptional repression mediated by REV-ERBα/β, thereby upregulating the expression of their target genes, such as BMAL1, G6Pase, and PEPCK.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[4]

Q3: What are the suggested storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the known stability of this compound in aqueous experimental buffers and cell culture media?

Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous experimental buffers (e.g., PBS) and cell culture media (e.g., DMEM) over extended periods. Due to its hydrophobic nature, this compound may be prone to precipitation when diluted into aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer or media immediately before use.

Q5: Are there any known off-target effects of this compound?

Yes, studies have shown that this compound can inhibit cell proliferation in a manner that is independent of its activity on REV-ERBα/β.[6] This effect has been observed in various cell lines. Researchers should consider this potential off-target effect when designing and interpreting experiments, particularly those involving cell viability and proliferation assays. It is advisable to include appropriate controls, such as using cell lines with knocked-out REV-ERBα/β, to distinguish between on-target and off-target effects.

Q6: What are the pharmacokinetic properties of this compound for in vivo studies?

This compound has poor pharmacokinetic properties, characterized by a very short plasma half-life of approximately 0.17 hours.[2] This limits its utility for systemic administration in in vivo experiments.[1] For in vivo studies, specialized formulations or alternative delivery methods may be required to improve its bioavailability and exposure.[3]

Solubility and Stock Solution Preparation

Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO36.15100
Ethanol18.0750

Data sourced from Tocris Bioscience.[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 361.48 g/mol ), you will need 3.61 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Troubleshooting Guide: Precipitation in Experimental Buffers

Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its low aqueous solubility.

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution in cell culture media or aqueous buffer Low aqueous solubility of this compound.- Prepare fresh dilutions immediately before use.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the final working solution is low (typically <0.5%).- Pre-warm the aqueous buffer or media to 37°C before adding the this compound stock solution.- Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing.- Consider using a solubilizing agent, such as Pluronic F-68, in your buffer, but verify its compatibility with your experimental system.
Cloudiness or visible particles in the stock solution The stock solution may be too concentrated or improperly stored.- Gently warm the stock solution in a 37°C water bath and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results Degradation or precipitation of this compound in the working solution over the course of the experiment.- Minimize the time between preparing the working solution and its use in the experiment.- For longer experiments, consider replenishing the this compound-containing media at regular intervals.

Signaling Pathways and Experimental Workflows

REV-ERBα Signaling Pathway

The following diagram illustrates the canonical signaling pathway of REV-ERBα and the antagonistic action of this compound.

REV_ERB_pathway cluster_nucleus Nucleus cluster_drug Pharmacological Intervention REV_ERB REV-ERBα/β BMAL1_promoter BMAL1 Promoter (RORE) REV_ERB->BMAL1_promoter Binds to RORE NCoR NCoR/SMRT Co-repressor Complex REV_ERB->NCoR Recruits ROR RORα/β/γ ROR->BMAL1_promoter Binds to RORE BMAL1_gene BMAL1 Gene BMAL1_promoter->BMAL1_gene Drives Transcription BMAL1_protein BMAL1 Protein BMAL1_gene->BMAL1_protein Translation CLOCK CLOCK Protein Circadian_genes Circadian Output Genes CLOCK->Circadian_genes Activates Transcription NCoR->BMAL1_promoter Represses Transcription This compound This compound This compound->REV_ERB Antagonizes

REV-ERBα signaling pathway and this compound's point of intervention.
Experimental Workflow for Cell-Based Assays

This workflow outlines the key steps for conducting a cell-based experiment with this compound.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells cell_adhesion Allow Cells to Adhere (e.g., 24 hours) seed_cells->cell_adhesion prep_working Prepare Fresh Working Solution (Dilute stock in media) cell_adhesion->prep_working treat_cells Treat Cells with this compound (and vehicle control) prep_working->treat_cells incubation Incubate for Desired Duration (e.g., 24, 48 hours) treat_cells->incubation harvest Harvest Cells for Analysis (e.g., RNA, protein, viability) incubation->harvest analysis Data Analysis harvest->analysis end End analysis->end

A typical experimental workflow for using this compound in cell culture.
Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues with this compound experiments.

troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue precipitation Precipitation in Media? issue->precipitation Yes end Proceed with Optimized Protocol issue->end No no_effect No/Low Efficacy? precipitation->no_effect No solution_precip Check Stock Solution and Dilution Method precipitation->solution_precip Yes off_target Unexpected Effects? no_effect->off_target No solution_efficacy Verify Compound Integrity and Concentration no_effect->solution_efficacy Yes solution_off_target Consider REV-ERB Independent Effects and Run Controls off_target->solution_off_target Yes fail Consult Literature/ Contact Supplier off_target->fail No solution_precip->start solution_efficacy->start solution_off_target->start

A logical flow for troubleshooting common this compound-related issues.

References

How to control for REV-ERB independent effects of SR8278

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR8278, a synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. The following resources address the critical issue of REV-ERB independent effects of this compound and provide strategies to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the first-in-class synthetic antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3] As a REV-ERB antagonist, this compound blocks the transcriptional repression activity of these receptors.[1][2][3] REV-ERBs are heme-dependent transcriptional repressors, and this compound functions by competitively inhibiting the interaction of REV-ERBs with their target genes, leading to an increase in the expression of these genes.[1][4] A primary example of this is the derepression of the core clock gene BMAL1.[4][5]

Q2: What are the known REV-ERB independent effects of this compound?

Several studies have revealed that this compound can exert biological effects that are not mediated by its interaction with REV-ERBα or REV-ERBβ. The most well-documented REV-ERB independent effect is the inhibition of cell proliferation.[5][6] This anti-proliferative effect was observed to persist even in cells where REV-ERBα and REV-ERBβ were knocked out, indicating an off-target mechanism.[5][6] Other potential off-target effects may exist, and researchers should be cautious when interpreting data, especially concerning cell growth and viability.[6][7]

Q3: Why is it crucial to control for REV-ERB independent effects?

Q4: What are the key experimental strategies to control for the off-target effects of this compound?

The most effective strategy to control for REV-ERB independent effects is to utilize genetic models where REV-ERBα and/or REV-ERBβ are absent or significantly reduced. The recommended approaches are:

  • REV-ERBα/β double knockout (DKO) cells or animals: This is the gold standard for validating that an effect of this compound is REV-ERB-dependent. If the effect of this compound is absent in DKO models, it is likely mediated by REV-ERB.[5][6]

  • siRNA- or shRNA-mediated knockdown of REV-ERBα and REV-ERBβ: This is a more accessible alternative to generating knockout models. A significant reduction in the effect of this compound upon REV-ERB knockdown would suggest a REV-ERB-dependent mechanism.[8]

  • Use of a structurally distinct REV-ERB antagonist: If available, comparing the effects of this compound with another REV-ERB antagonist that has a different chemical scaffold can help to rule out off-target effects specific to the this compound chemical structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
This compound treatment inhibits cell proliferation in my cell line. This is a known REV-ERB independent effect of this compound.[5][6]1. Perform the experiment in REV-ERBα/β double knockout (DKO) cells of the same lineage. If the anti-proliferative effect persists, it is not mediated by REV-ERB. 2. Use siRNA to knockdown REV-ERBα and REV-ERBβ and observe if the effect of this compound is diminished. 3. Consider that the observed phenotype may be due to an off-target effect and interpret the data accordingly.
Unexpected changes in gene expression that are not known REV-ERB targets. This compound may have off-target effects on other signaling pathways or transcription factors.1. Validate the gene expression changes in REV-ERBα/β DKO cells. 2. Perform a rescue experiment by re-expressing REV-ERBα and/or REV-ERBβ in the DKO cells to see if the this compound effect is restored. 3. Analyze RNA-sequencing data from both wild-type and DKO cells treated with this compound to identify REV-ERB-dependent and -independent transcriptional signatures.
Inconsistent results between different cell lines. The expression levels of REV-ERBα and REV-ERBβ, as well as the off-target proteins, can vary between cell lines, leading to different responses to this compound.1. Measure the baseline mRNA and protein levels of REV-ERBα and REV-ERBβ in the cell lines being used. 2. Establish a dose-response curve for this compound in each cell line to determine the optimal concentration. 3. Always include a positive control for REV-ERB target gene induction (e.g., BMAL1 expression) to confirm this compound is active on its intended target in your system.
This compound shows no effect on my target of interest. 1. The chosen concentration of this compound may be too low. 2. The experimental system (e.g., cell line) may not have a functional REV-ERB signaling pathway. 3. this compound has poor pharmacokinetic properties and a short half-life, which can be a factor in in vivo studies.[7][9]1. Perform a dose-response experiment to determine the EC50 for a known REV-ERB target gene. 2. Confirm the expression of REV-ERBα and REV-ERBβ in your system. 3. For in vivo studies, consider the dosing regimen and timing relative to the circadian cycle, as REV-ERB expression is rhythmic.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from cell-based assays.

Parameter Value Assay System Reference
EC50 for REV-ERBα 0.47 µMGAL4-REV-ERBα Luciferase Reporter Assay (HEK293 cells)[1]
Potency vs GSK4112 ~5 times more potentGAL4-REV-ERBα Luciferase Reporter Assay (HEK293 cells)[1]
IC50 for MCF7 cell viability Dose-dependent inhibitionCCK-8 assay[4]
IC50 for SKBR3 cell viability Dose-dependent inhibitionCCK-8 assay[4]

Experimental Protocols

Protocol 1: Validating REV-ERB-Dependent Gene Expression Changes using REV-ERBα/β Knockout Cells

This protocol outlines the steps to determine if the effect of this compound on the expression of a gene of interest is mediated by REV-ERB.

Methodology:

  • Cell Culture: Culture wild-type (WT) and REV-ERBα/β double knockout (DKO) cells of the same genetic background under identical conditions.

  • This compound Treatment:

    • Seed an equal number of WT and DKO cells in appropriate culture plates.

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Treat cells with a vehicle control (e.g., DMSO) or a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours).

  • RNA Isolation and Quantitative PCR (qPCR):

    • Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol).

    • Synthesize cDNA from the RNA.

    • Perform qPCR to measure the mRNA levels of your gene of interest and a known REV-ERB target gene (positive control, e.g., BMAL1). Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Calculate the fold change in gene expression for each condition relative to the vehicle-treated control for both WT and DKO cells.

    • Compare the effect of this compound on gene expression in WT versus DKO cells. A loss or significant reduction of the effect in DKO cells indicates a REV-ERB-dependent mechanism.

Protocol 2: Assessing REV-ERB-Independent Effects on Cell Proliferation

This protocol is designed to test whether the anti-proliferative effects of this compound are independent of REV-ERB.

Methodology:

  • Cell Seeding: Seed wild-type (WT) and REV-ERBα/β double knockout (DKO) cells at a low density in 96-well plates.

  • This compound Treatment:

    • After 24 hours, treat the cells with a vehicle control and a serial dilution of this compound.

  • Proliferation Assay:

    • At different time points (e.g., 24, 48, 72 hours), assess cell proliferation using a suitable method:

      • Crystal Violet Staining: Fix and stain the cells with crystal violet. Elute the dye and measure the absorbance.

      • MTT Assay: Incubate cells with MTT reagent, lyse the cells, and measure the absorbance of the formazan product.[11]

      • Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Plot the cell proliferation data for both WT and DKO cells as a function of this compound concentration.

    • If this compound inhibits proliferation to a similar extent in both WT and DKO cells, the effect is REV-ERB-independent.

Visualizations

experimental_workflow_validation cluster_wt Wild-Type Cells cluster_dko REV-ERBα/β DKO Cells wt_cells Wild-Type Cells wt_vehicle Vehicle Treatment wt_cells->wt_vehicle wt_this compound This compound Treatment wt_cells->wt_this compound wt_analysis Analyze Phenotype (e.g., Gene Expression, Proliferation) wt_vehicle->wt_analysis wt_this compound->wt_analysis comparison Compare Results wt_analysis->comparison dko_cells REV-ERBα/β DKO Cells dko_vehicle Vehicle Treatment dko_cells->dko_vehicle dko_this compound This compound Treatment dko_cells->dko_this compound dko_analysis Analyze Phenotype (e.g., Gene Expression, Proliferation) dko_vehicle->dko_analysis dko_this compound->dko_analysis dko_analysis->comparison rev_erb_dependent Effect is REV-ERB Dependent comparison->rev_erb_dependent Effect absent in DKO rev_erb_independent Effect is REV-ERB Independent comparison->rev_erb_independent Effect persists in DKO

Caption: Experimental workflow for validating REV-ERB-dependent effects of this compound.

signaling_pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB antagonizes OffTarget Off-Target(s) This compound->OffTarget interacts with TargetGenes Target Genes (e.g., BMAL1) REVERB->TargetGenes Derepression Transcriptional Derepression TargetGenes->Derepression IndependentEffect REV-ERB Independent Effect (e.g., Anti-proliferative) OffTarget->IndependentEffect Repression Transcriptional Repression

Caption: Simplified signaling diagram of this compound's dual effects.

References

SR8278 Technical Support Center: A Guide to Overcoming Limitations in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SR8278 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing the Rev-Erb antagonist, this compound, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of using this compound, particularly in long-term in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of this compound for in vivo and long-term studies?

A1: The principal limitation of this compound is its poor pharmacokinetic profile, characterized by a very short elimination half-life of approximately 0.17 hours. This rapid clearance restricts its application in long-term studies that require sustained target engagement and makes it more suitable for in vitro and cell-based assays.

Q2: How can I overcome the short half-life of this compound for my long-term animal studies?

A2: Currently, there are no commercially available, long-acting formulations of this compound. To maintain effective concentrations in vivo, researchers have utilized frequent administration schedules, such as daily intraperitoneal injections or continuous infusion methods. For localized effects, direct microinfusion into the target tissue can be employed. Additionally, developing novel formulations, such as nanoparticle encapsulation, liposomes, or cyclodextrin complexation, presents a promising strategy to improve the bioavailability and extend the half-life of this compound.

Q3: Are there known off-target effects of this compound?

A3: Yes, there is evidence to suggest that some effects of this compound may be independent of Rev-Erbα/β. For instance, studies have shown that the anti-proliferative effects of this compound are observed even in cells where Rev-Erbα and Rev-Erbβ have been knocked out. This indicates the potential for off-target interactions. Researchers should, therefore, include rigorous control experiments to validate that the observed effects are specifically mediated by Rev-Erb antagonism.

Q4: What are the essential control experiments to validate the on-target activity of this compound?

A4: To confirm that the observed biological effects are due to the inhibition of Rev-Erb, it is crucial to include the following controls:

  • Rev-Erb Knockout/Knockdown Models: The most definitive control is to use Rev-Erbα/β knockout or knockdown animal models or cell lines. If this compound elicits the same effect in these models as in the wild-type, it strongly suggests an off-target mechanism.

  • Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.

  • Dose-Response Analysis: A clear dose-response relationship can provide evidence for a specific interaction, although it does not rule out off-target effects.

  • Rescue Experiments: In cell culture, overexpressing Rev-Erbα or Rev-Erbβ could potentially rescue the phenotype induced by this compound if the effect is on-target.

Troubleshooting Guide for In Vivo this compound Experiments

Encountering unexpected results in in vivo studies with this compound is not uncommon. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Lack of Efficacy or High Variability in Results
Possible Cause Troubleshooting Steps
Insufficient Drug Exposure Due to its rapid clearance, the dosing regimen may not be achieving sustained therapeutic concentrations. Consider increasing the frequency of administration (e.g., twice daily injections) or exploring continuous delivery methods like osmotic mini-pumps.
Poor Bioavailability The vehicle solution may not be optimal for this compound's solubility and absorption. Ensure the vehicle is prepared correctly and consider pilot studies with different formulations to assess bioavailability.
Timing of Administration Rev-Erb expression and activity are under circadian control. The timing of this compound administration can significantly impact its effects. Administer the compound at a consistent time each day, ideally when Rev-Erb expression is high.
Animal Strain and Individual Variability Different mouse or rat strains can exhibit varied metabolic rates and drug responses. Ensure you are using a consistent and well-characterized strain. Account for individual animal variability by using a sufficient number of animals per group.
Issue 2: Unexpected or Off-Target Phenotypes
Possible Cause Troubleshooting Steps
Rev-Erb Independent Effects As noted in the FAQs, this compound can have off-target effects. It is critical to perform validation experiments using Rev-Erb knockout/knockdown models to confirm the on-target nature of the observed phenotype.
Vehicle-Related Toxicity or Effects The vehicle solution, particularly if it contains DMSO and Cremophor, can have its own biological effects. Always include a vehicle-only control group that receives the same volume and frequency of injections as the this compound-treated group.
Metabolite Activity The in vivo metabolites of this compound are not well-characterized and may have their own biological activities. If feasible, conduct metabolomic studies to identify and assess the activity of major metabolites.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

This protocol is adapted from studies that have successfully used this compound in vivo.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Phosphate-buffered saline (PBS), sterile

Vehicle Preparation (5:5:90 ratio of DMSO:Cremophor:PBS):

  • In a sterile tube, mix one part DMSO with one part Cremophor EL.

  • Vortex thoroughly until a homogenous solution is formed.

  • Add 18 parts of sterile PBS to the DMSO:Cremophor mixture.

  • Vortex again until the solution is clear and uniform.

This compound Solution Preparation (for a 25 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume):

  • Calculate the required amount of this compound. For a 25 mg/kg dose, a 25g mouse will require 0.625 mg of this compound.

  • The injection volume will be 0.25 mL (250 µL).

  • The required concentration of the dosing solution is 2.5 mg/mL (0.625 mg / 0.25 mL).

  • Weigh the appropriate amount of this compound and dissolve it in the prepared vehicle solution to achieve the final desired concentration. It may be necessary to sonicate or gently warm the solution to fully dissolve the compound.

  • Administer the solution via intraperitoneal (IP) injection.

Administration Schedule:

  • Administer this compound or vehicle once daily at the same time each day to minimize circadian variability.

  • Habituate the animals to handling and vehicle injections for at least 3 days prior to the start of the experiment to reduce stress-induced effects.

Protocol 2: General Guidance for Developing Novel this compound Formulations

Given the absence of published, detailed protocols for advanced this compound formulations, this section provides a general workflow for researchers aiming to develop their own.

A. Nanoparticle Formulation (General Workflow)

  • Polymer and Surfactant Screening: Select biodegradable and biocompatible polymers (e.g., PLGA) and surfactants. Screen for the best combination that allows for high drug loading and stable nanoparticle formation.

  • Fabrication Method Selection: Common methods for encapsulating hydrophobic drugs include nanoprecipitation and emulsion-based techniques.

  • Optimization of Formulation Parameters: Systematically vary parameters such as polymer concentration, drug-to-polymer ratio, and surfactant concentration to achieve desired particle size, surface charge, and encapsulation efficiency.

  • Characterization: Thoroughly characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and in vitro drug release profile.

  • In Vivo Pharmacokinetic and Efficacy Studies: Once a stable and well-characterized formulation is developed, conduct in vivo studies to assess its pharmacokinetic profile (half-life, bioavailability) and therapeutic efficacy compared to the unformulated drug.

B. Liposomal Formulation (General Workflow)

  • Lipid Composition: Choose a lipid composition that favors the encapsulation of hydrophobic molecules. This typically includes a primary phospholipid (e.g., DSPC), cholesterol for stability, and a PEGylated lipid to increase circulation time.

  • Preparation Method: The thin-film hydration method followed by extrusion is a common and effective technique for preparing liposomes with a defined size.

  • Drug Loading: For hydrophobic drugs like this compound, the drug is typically dissolved with the lipids in an organic solvent before the formation of the lipid film.

  • Characterization and In Vivo Testing: Similar to nanoparticles, characterize the liposomes for size, PDI, zeta potential, encapsulation efficiency, and drug release. Follow up with in vivo pharmacokinetic and efficacy studies.

C. Cyclodextrin Complexation (General Workflow)

  • Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one that forms the most stable inclusion complex with this compound, leading to the greatest increase in aqueous solubility.

  • Complexation Method: Methods such as co-precipitation, kneading, or freeze-drying can be used to prepare the solid inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and NMR. Determine the stoichiometry of the complex and its dissolution properties.

  • In Vivo Evaluation: Assess the oral bioavailability and pharmacokinetic profile of the this compound-cyclodextrin complex compared to the free drug.

Signaling Pathways and Experimental Workflows

Rev-Erb/Bmal1 Signaling Pathway

The nuclear receptor Rev-Erbα is a crucial

SR8278 Technical Support Center: Best Practices for Administration and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of SR8278, a potent synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. Adherence to these best practices will help minimize experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as a selective antagonist of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ).[1] REV-ERBs are key components of the circadian clock and act as transcriptional repressors. They bind to specific DNA sequences called REV-ERB response elements (ROREs) in the promoter regions of target genes, recruiting co-repressor complexes to inhibit gene expression. This compound works by blocking this transcriptional repression, leading to an increase in the expression of REV-ERB target genes.[1][2]

Q2: What are the common research applications of this compound?

This compound is widely used as a chemical probe to investigate the physiological roles of REV-ERBs in various biological processes, including:

  • Circadian Rhythms: Studying the regulation of the core clock machinery.

  • Metabolism: Investigating glucose and lipid metabolism.[3]

  • Oncology: Exploring its anti-proliferative effects in cancer cells.

  • Neuroscience: Examining its role in mood disorders and neurodegenerative diseases.[4]

Q3: What are the known off-target effects of this compound?

While this compound is a valuable tool, some studies suggest the possibility of REV-ERB-independent effects, particularly at higher concentrations.[5] Researchers have observed that some anti-proliferative effects of this compound persist even in cells where REV-ERBα and REV-ERBβ have been knocked out.[5] Therefore, it is crucial to include appropriate genetic controls (e.g., REV-ERB knockout or knockdown cells/animals) to confirm that the observed effects are specifically mediated by REV-ERB antagonism.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments (in vitro) Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform cell counts before plating.
Variability in compound concentration.Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes for accurate dilution.
Cell line instability or high passage number.Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination.
Inconsistent incubation times.Standardize the duration of cell treatment with this compound.
Inconsistent or no effect observed (in vitro) Compound precipitation in media.Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different vehicle formulation. Sonication may aid dissolution.[6]
Degradation of this compound in media.Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound spends in media before being added to cells.
Low expression of REV-ERBs in the cell line.Confirm the expression of REV-ERBα and REV-ERBβ in your cell model using techniques like qPCR or Western blotting.
Lack of in vivo efficacy Poor pharmacokinetic properties of this compound.[3]This compound has a short half-life in vivo.[7] Consider alternative administration routes (e.g., direct tissue injection) or more frequent dosing schedules.
Inappropriate vehicle for administration.Ensure the vehicle used is appropriate for the route of administration and effectively solubilizes this compound. See in vivo protocol below for recommended vehicles.
Timing of administration.The expression of REV-ERBs is circadian. Administer this compound at a consistent and biologically relevant time of day (Zeitgeber time).[8]
Unexpected cellular toxicity High concentration of DMSO in the final culture medium.The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
Off-target effects of this compound.Perform dose-response experiments to determine the optimal, non-toxic concentration. Include vehicle-only controls. Consider using genetic controls to validate the on-target effects.

Quantitative Data Summary

Table 1: this compound In Vitro Potency

ParameterValueCell LineAssayReference
EC500.47 µMHEK293REV-ERBα transcriptional repression assay[9]
IC500.35 µMHEK293Blocking GSK4112-induced REV-ERBα repression[3]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Cell TypeConcentration RangeApplicationReference
HEK2931 - 10 µMReporter assays[3]
HepG210 µMGene expression analysis[3]
BV-2 microglia10 - 20 µMAβ internalization assay[2]
HaCaT keratinocytes10 - 50 µMCell viability and proliferation assays[5]

Table 3: Recommended Dosages for In Vivo (Mouse) Experiments

DosageRoute of AdministrationVehicleApplicationReference
20 µ g/mouse Intracerebral microinjectionEthanolMood disorder model[4][10]
25 mg/kgIntraperitoneal5% DMSO, 5% Cremophor, 90% PBSEthanol consumption study[8]
50 mg/kgIntraperitoneal5% DMSO, 5% Cremophor, 90% PBSEthanol consumption study[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (for in vitro use)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[6]

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[6] For short-term storage (up to a few days), 4°C is acceptable.

Protocol 2: In Vitro Cell-Based Assay

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), gene expression analysis (qPCR), or protein analysis (Western blot).

Protocol 3: In Vivo Administration in Mice (Intraperitoneal Injection)

Materials:

  • This compound powder

  • Vehicle components: DMSO, Cremophor EL, Phosphate-Buffered Saline (PBS) or Corn Oil

  • Sterile vials for formulation

  • Syringes and needles appropriate for intraperitoneal injection in mice

Procedure:

  • Vehicle Preparation (Example 1: DMSO/Cremophor/PBS):

    • Prepare a vehicle solution consisting of 5% DMSO, 5% Cremophor EL, and 90% PBS.

    • First, dissolve the this compound in DMSO.

    • Add the Cremophor EL and mix well.

    • Finally, add the PBS to the desired final volume and vortex to create a homogenous solution.

  • Vehicle Preparation (Example 2: DMSO/Corn Oil):

    • Prepare a vehicle solution of 10% DMSO and 90% corn oil.[6]

    • Dissolve the this compound in DMSO first, then add the corn oil and mix thoroughly.

  • Dose Calculation: Calculate the required volume of the this compound formulation to inject based on the animal's body weight and the desired dosage (e.g., 25 mg/kg or 50 mg/kg).

  • Administration: Administer the this compound formulation or the vehicle control via intraperitoneal injection.

  • Timing: Perform injections at a consistent time of day (Zeitgeber time) to minimize variability due to the circadian rhythm of REV-ERB expression.[8]

  • Monitoring: Monitor the animals for any adverse effects following the injection.

Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus BMAL1_CLOCK BMAL1/CLOCK RORE RORE BMAL1_CLOCK->RORE Binds & Activates Target_Gene Target Gene (e.g., Bmal1) RORE->Target_Gene Drives Transcription REV_ERB REV-ERBα/β REV_ERB->RORE Binds & Represses NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruits NCoR_HDAC3->Target_Gene Inhibits Transcription This compound This compound This compound->REV_ERB Antagonizes

Caption: REV-ERB Signaling Pathway and the Action of this compound.

SR8278_Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with this compound and Vehicle Control prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate analysis_invitro Endpoint Analysis (e.g., qPCR, Western, Viability) incubate->analysis_invitro prep_vehicle Prepare this compound Vehicle Formulation administer Administer this compound/Vehicle (e.g., IP injection) prep_vehicle->administer animal_model Acclimate Animal Models animal_model->administer monitor Monitor and Collect Data administer->monitor analysis_invivo Tissue/Behavioral Analysis monitor->analysis_invivo

Caption: General Experimental Workflows for this compound Administration.

References

Technical Support Center: Troubleshooting Unexpected Results in SR8278 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR8278, a synthetic antagonist of the nuclear receptors REV-ERBα and REV-ERBβ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that functions as a competitive antagonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2][3][4] REV-ERBs are transcriptional repressors that play a key role in regulating the circadian clock and metabolism.[1][5] By binding to REV-ERBs, this compound blocks the recruitment of the NCoR corepressor complex, thereby de-repressing the transcription of REV-ERB target genes, most notably the core clock gene Bmal1.[1][6]

Q2: I am not observing the expected upregulation of Bmal1 after this compound treatment. What could be the reason?

Several factors could contribute to this:

  • Cell-Type Specificity: The transcriptional response to this compound can be cell-type dependent. Ensure that the cell line you are using expresses functional REV-ERBα and that it is a direct regulator of Bmal1 in that context.

  • Dosage and Time-Course: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells. Also, the transcriptional effects are time-dependent, so a time-course experiment is recommended.

  • Experimental Control: A positive control, such as a cell line known to respond to this compound (e.g., HepG2 cells), can help validate your experimental setup.[1]

Q3: My in vivo experiment with this compound did not produce the expected phenotype. Why might this be?

This compound is known to have poor pharmacokinetic properties, including a very short elimination half-life of approximately 0.17 hours.[5] This can make it challenging to maintain a sufficient therapeutic concentration in vivo with standard dosing regimens.[5][7] Consider the following:

  • Dosing Schedule: A single daily injection may be insufficient.[7] More frequent administration or the use of a continuous delivery method might be necessary.

  • Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal injections have been used in some studies.[8]

  • Genetic Models as an Alternative: Given the limitations of this compound in vivo, complementing pharmacological studies with genetic models (e.g., REV-ERBα knockout mice) can provide more definitive evidence for the role of REV-ERB in a particular phenotype.[7][9]

Q4: I am observing anti-proliferative effects in my cancer cell line experiments with this compound. Is this a known on-target effect?

While this compound has been reported to inhibit tumor growth in some models, recent evidence suggests that its anti-proliferative effects may be independent of REV-ERB.[8][9] One study found that this compound slowed cell proliferation even in cells where REV-ERBα and REV-ERBβ were knocked out.[9] Therefore, it is crucial to validate that any observed anti-proliferative effects are genuinely mediated by REV-ERB antagonism and are not off-target effects.[9]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on Target Gene Expression
Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment to determine the EC50 for your specific cell line and assay. Potency can vary; for example, the EC50 in a REV-ERBα cotransfection assay was 0.47 µM.[1]
Incorrect Timing of Measurement Conduct a time-course experiment to capture the peak transcriptional response. The dynamics of gene expression changes can vary for different target genes.
Low Endogenous Heme Levels This compound acts by antagonizing the effects of the endogenous REV-ERB agonist, heme.[1] If endogenous heme levels are very low in your cell culture conditions, the effect of an antagonist may be less pronounced.
Cell Line Does Not Express REV-ERB Confirm REV-ERBα and/or REV-ERBβ expression in your cell line at the mRNA and protein level.
Issue 2: Unexpected Cytotoxicity or Cell Death
Potential Cause Troubleshooting Step
Phototoxicity This compound has been shown to absorb UV light and can sensitize keratinocytes to UVA-induced reactive oxygen species, leading to phototoxicity.[10] If your experimental setup involves exposure to light (e.g., fluorescence microscopy), consider this possibility. Minimize light exposure or use light sources with wavelengths outside the absorption spectrum of this compound.
Off-Target Effects at High Concentrations High concentrations of this compound may induce off-target effects leading to cytotoxicity.[9] Use the lowest effective concentration determined from your dose-response studies.
REV-ERB Independent Anti-Proliferative Effects As noted, this compound can inhibit cell proliferation independently of REV-ERB.[9] To confirm on-target effects, use a genetic approach (siRNA, shRNA, or CRISPR-mediated knockout of NR1D1 and NR1D2) to see if it phenocopies the effect of this compound.
Issue 3: Discrepancy Between in vitro and in vivo Results
Potential Cause Troubleshooting Step
Poor Pharmacokinetics of this compound The short half-life of this compound is a major challenge for in vivo studies.[5] This can lead to a lack of efficacy when the compound is not present at the target site at a sufficient concentration for a sufficient duration.[7]
Time-of-Day Dependent Effects REV-ERB is a core component of the circadian clock. The effects of this compound can be time-dependent, as seen in studies where it exerted antidepressant and anxiolytic effects only at specific times of the day in a mouse model of Parkinson's disease.[11][12] Administer the compound at different circadian times to test for time-dependent effects.
Metabolism of the Compound The metabolic fate of this compound in vivo is not well characterized. It may be rapidly metabolized to inactive forms.

Quantitative Data Summary

Table 1: Potency of this compound in Cell-Based Assays

AssayCell LineParameterValueReference
REV-ERBα Cotransfection AssayHEK293TEC500.47 µM[1]
Inhibition of GSK4112 ActivityHEK293TIC500.35 µM[1]
Bmal1-luciferase/REV-ERBα Assay-Potency0.35 µM[1]

Table 2: Effect of this compound on Gene Expression in HepG2 Cells

GeneTreatment (10 µM this compound for 24h)ObservationReference
PEPCKIncrease in mRNA expressionConsistent with antagonism of REV-ERBα[1]
G6PaseIncrease in mRNA expressionConsistent with antagonism of REV-ERBα[1]

Experimental Protocols

Protocol 1: REV-ERBα Cotransfection Assay for Antagonist Activity

This assay is used to determine the ability of this compound to block the transcriptional repression mediated by REV-ERBα.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate.

    • Transfect cells with a Gal4-responsive luciferase reporter plasmid, a plasmid expressing the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain, and a control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 0.01 µM to 30 µM) or vehicle (DMSO).

    • To test for antagonism of an agonist, co-treat with a fixed concentration of a REV-ERB agonist like GSK4112.[1]

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells.

    • Measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize luciferase activity to the control reporter activity.

  • Data Analysis:

    • Plot the normalized luciferase activity against the log of the this compound concentration.

    • Calculate the EC50 or IC50 value using a non-linear regression curve fit.

Protocol 2: Analysis of Endogenous Target Gene Expression

This protocol is used to confirm the effect of this compound on known REV-ERB target genes in a relevant cell line (e.g., HepG2 for metabolic genes).

  • Cell Culture and Treatment:

    • Culture HepG2 cells in a suitable medium.

    • Treat cells with a predetermined effective concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[1]

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a standard method (e.g., Trizol or a column-based kit).

    • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target genes (e.g., BMAL1, G6Pase, PEPCK) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

REV_ERB_Signaling_Pathway REV-ERBα Signaling and this compound Mechanism of Action BMAL1_promoter Bmal1 Promoter (RORE) Transcription_Repression Transcription Repressed Transcription_Active Transcription Active Target_Genes Target Genes (e.g., G6Pase, PEPCK) REVERB REV-ERBα NCoR NCoR Co-repressor REVERB->NCoR recruits REVERB->NCoR recruitment blocked Heme Heme (Agonist) Heme->REVERB binds & activates NCoR->BMAL1_promoter represses NCoR->Target_Genes represses This compound This compound (Antagonist) This compound->REVERB binds & blocks

Caption: Mechanism of this compound as a REV-ERBα antagonist.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Results cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Unexpected Result with this compound Check_In_Vitro In Vitro Experiment? Start->Check_In_Vitro Check_In_Vivo In Vivo Experiment? Start->Check_In_Vivo Dose_Response Perform Dose-Response & Time-Course Check_In_Vitro->Dose_Response Yes Check_PK Review Pharmacokinetics (Short Half-Life) Check_In_Vivo->Check_PK Yes Check_Expression Confirm REV-ERB Expression Dose_Response->Check_Expression Consider_Off_Target Consider Off-Target Effects Check_Expression->Consider_Off_Target Genetic_Control Use Genetic Controls (e.g., siRNA/KO) Consider_Off_Target->Genetic_Control Phototoxicity Check for Phototoxicity Genetic_Control->Phototoxicity Optimize_Dosing Optimize Dosing (Frequency, Route) Check_PK->Optimize_Dosing Circadian_Timing Test Different Times of Administration Optimize_Dosing->Circadian_Timing

Caption: A logical workflow for troubleshooting this compound experiments.

References

SR8278 experimental controls and validation techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SR8278, a synthetic antagonist of the nuclear heme receptors REV-ERBα and REV-ERBβ. Here you will find troubleshooting guidance and frequently asked questions to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the first-identified synthetic antagonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3][4] Its primary mechanism of action is to inhibit the transcriptional repressor activity of REV-ERB.[5][6] REV-ERB proteins normally suppress the expression of their target genes by recruiting corepressors like NCoR in a heme-dependent manner.[1] this compound blocks this repression, leading to an increase in the expression of REV-ERB target genes.[1][3][4]

Q2: What are the common experimental applications of this compound?

This compound is primarily used as a chemical probe in biochemical and cell-based assays to investigate the physiological roles of REV-ERB in various processes, including:

  • Circadian Rhythms: To study the regulation of the core clock gene Bmal1.[1]

  • Metabolism: To investigate the role of REV-ERB in glucose and lipid metabolism by observing the expression of genes like G6Pase and PEPCK.[1][3][4]

  • Cancer Biology: To explore the therapeutic potential of targeting REV-ERB in cancers where it acts as a master regulator of tumorigenic programs.[7]

  • Neurobiology: To examine its effects on mood-related behaviors and its potential as a therapeutic for neurodegenerative conditions like Parkinson's disease.[5][8][9][10]

Due to its poor pharmacokinetic properties, its use in in vivo studies is limited but has been reported.[1][3][6]

Q3: What is the recommended concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a common starting point is in the low micromolar range. For example, in cotransfection assays using HEK293 cells, this compound has an EC50 of 0.47 µM for inhibiting REV-ERBα transcriptional repression.[1][3][5] In other cell lines like BV-2 microglia, concentrations of 10 µM and 20 µM have been used to study its effects on gene expression and Aβ internalization.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: Are there known off-target effects of this compound?

While this compound is a valuable tool, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies suggest that certain biological effects of REV-ERB ligands might be independent of REV-ERB itself.[6] To address this, it is crucial to include proper negative controls in your experiments.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
No observable effect of this compound on target gene expression. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration.[12]
Low REV-ERB expression: The cell line used may not express sufficient levels of REV-ERBα or REV-ERBβ for this compound to elicit a response.Verify REV-ERB expression levels in your cell line using qPCR or Western blotting. Consider using a cell line known to have robust REV-ERB expression, such as HepG2 cells.[1]
Compound degradation: this compound may have degraded due to improper storage or handling.Ensure this compound is stored as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Unexpected or contradictory results. Off-target effects: The observed phenotype may be due to this compound acting on targets other than REV-ERB.Negative Control: Include a REV-ERBα/β double-knockout (DKO) cell line in your experiment. If the effect of this compound persists in the DKO cells, it is likely an off-target effect.[13]
Confounding effects of the vehicle: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular effects at the concentration used.Vehicle Control: Always include a vehicle-only control group in your experiments, treated with the same concentration of the solvent as the this compound-treated group.
Variability between experiments. Inconsistent cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses.Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions for all experiments.
Timing of treatment: For studies involving circadian rhythms, the time of day when the treatment is applied is critical.Synchronize your cells before treatment and apply this compound at specific circadian times (Zeitgeber times) if relevant to your experimental question.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssay TypeReference
EC50 (REV-ERBα transcriptional repression inhibition)0.47 µMHEK293Cotransfection Assay[1][3][5]
Potency vs. GSK4112 (agonist) ~5 times more potentHEK293Cotransfection Assay[1]

Table 2: Exemplary In Vitro and In Vivo Dosing

Model SystemConcentration / DoseApplicationReference
HEK293 cells 0.1 - 10 µMCotransfection assays[1]
HepG2 cells 10 µMGene expression analysis (G6Pase, PEPCK)[14]
BV-2 cells 10 - 20 µMBmal1 expression and Aβ internalization[11]
U2OS cells 10 - 50 µMCell cycle and DNA repair studies[12]
Mice (6-OHDA-lesioned) 20 µ g/mouse (slow microinjection)Antidepressant and anxiolytic effects[5][8]
Mice (xenograft) 20 mg/kg (i.p.)Anti-tumor activity[7]
Mice (alcohol preference) 25 - 50 mg/kgEvaluation of alcohol consumption[15]

Key Experimental Protocols

1. Cotransfection Assay for REV-ERBα Antagonism

This assay is used to quantify the ability of this compound to inhibit REV-ERBα-mediated transcriptional repression.

  • Cell Line: HEK293 cells are commonly used.

  • Plasmids:

    • An expression vector for a GAL4-DBD fused to the REV-ERBα LBD.

    • A reporter plasmid containing GAL4 binding sites upstream of a luciferase gene.

    • A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

  • Methodology:

    • Co-transfect HEK293 cells with the REV-ERBα expression vector and the luciferase reporter plasmid.

    • After transfection, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control using the REV-ERB agonist GSK4112.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity. Normalize to the control plasmid activity.

  • Expected Outcome: this compound treatment should result in a dose-dependent increase in luciferase expression, indicating the inhibition of REV-ERBα-mediated repression. GSK4112 should show the opposite effect, further decreasing luciferase expression.

2. Validation of this compound Target Engagement in Cells

This protocol confirms that this compound is acting on its intended target, REV-ERB, to regulate downstream gene expression.

  • Cell Line: A cell line endogenously expressing REV-ERB and its target genes, such as the human hepatoma cell line HepG2.

  • Methodology:

    • Culture HepG2 cells to a suitable confluency.

    • Treat the cells with an effective concentration of this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known REV-ERB target genes, such as BMAL1, G6Pase, and PEPCK. Use a housekeeping gene (e.g., B2M) for normalization.

  • Expected Outcome: Treatment with this compound should lead to a significant increase in the mRNA levels of REV-ERB target genes compared to the vehicle control.

3. Control Experiment Using REV-ERB Knockout Cells

This is a critical experiment to rule out off-target effects of this compound.

  • Cell Lines:

    • Wild-type cells expressing REV-ERB.

    • REV-ERBα/β double-knockout (DKO) cells of the same background.

  • Methodology:

    • Culture both wild-type and DKO cells.

    • Treat both cell lines with this compound at the desired concentration and a vehicle control.

    • Assess the phenotype of interest (e.g., cell proliferation, expression of a specific gene).

  • Expected Outcome: If the effect of this compound is on-target, it will be observed in the wild-type cells but absent or significantly diminished in the DKO cells. If the effect persists in the DKO cells, it is likely mediated by an off-target mechanism.[13]

Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_action Pharmacological Intervention REV_ERB REV-ERBα/β NCoR NCoR REV_ERB->NCoR recruits Target_Gene Target Gene (e.g., Bmal1) REV_ERB->Target_Gene binds to RORE Heme Heme (Agonist) Heme->REV_ERB binds & activates HDAC3 HDAC3 NCoR->HDAC3 recruits HDAC3->Target_Gene deacetylates histones Transcription_Repression Transcription Repression Target_Gene->Transcription_Repression This compound This compound (Antagonist) This compound->REV_ERB inhibits

Caption: REV-ERB signaling and the antagonistic action of this compound.

Experimental_Workflow cluster_validation This compound Validation Workflow Start Start: Select Cell Line Dose_Response Dose-Response Experiment Start->Dose_Response Target_Gene_Analysis Target Gene Expression (qPCR) Dose_Response->Target_Gene_Analysis Optimal Dose Negative_Control Negative Control (REV-ERB DKO Cells) Target_Gene_Analysis->Negative_Control Conclusion Conclusion: On-Target Effect Confirmed Negative_Control->Conclusion Effect Abolished Off_Target Potential Off-Target Effect Negative_Control->Off_Target Effect Persists

Caption: Experimental workflow for validating this compound's on-target effects.

References

Validation & Comparative

Validating SR8278's Effects: A Critical Comparison in REV-ERBα Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of pharmacological tools is paramount. This guide provides a comparative analysis of the effects of SR8278, a putative REV-ERBα antagonist, in wild-type versus REV-ERBα knockout models. The data presented here, compiled from peer-reviewed studies, highlights the importance of genetic validation for targeted therapies and reveals potential off-target effects of this compound.

This compound has been widely used as a chemical probe to investigate the physiological functions of the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism.[1][2][3][4][5][6] However, recent studies utilizing REV-ERBα knockout models have raised critical questions about its specificity and on-target efficacy. This guide synthesizes the available experimental data to provide a clear comparison of this compound's performance in the presence and absence of its intended target.

Uncoupling the On-Target and Off-Target Effects of this compound

A pivotal study investigated the anti-proliferative effects of this compound in human keratinocytes and directly tested its reliance on REV-ERBα and its isoform REV-ERBβ. Using CRISPR/Cas9-generated REV-ERBα/β double-knockout (DKO) cells, the researchers demonstrated that this compound's ability to slow cell growth persisted even in the absence of its supposed targets. This strongly suggests that the anti-proliferative effects of this compound are mediated by off-target mechanisms.[3][7][8]

In contrast, studies in cancer cell lines with REV-ERBα knockdown have shown that this compound can phenocopy the effects of genetic silencing on the expression of genes involved in tumorigenesis.[1][9] This suggests that in certain cellular contexts, this compound may exert effects through REV-ERBα. These seemingly contradictory findings underscore the complexity of this compound's pharmacology and the context-dependent nature of its activity.

Further complicating the picture, a study in Rev-erbα knockout mice found that this compound administration did not replicate the reduced ethanol consumption and preference observed in the knockout animals.[10] This discrepancy could be attributed to this compound's poor pharmacokinetic properties or to the possibility that the genetic deletion of Rev-erbα produces a phenotype that cannot be replicated by acute pharmacological antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type and REV-ERBα deficient models.

Table 1: Effect of this compound on Cell Proliferation in HaCaT Keratinocytes

Cell LineTreatmentRelative Cell Number (% of DMSO control)Conclusion
Wild-TypeThis compound (10 µM)~60%This compound inhibits proliferation
REV-ERBα/β DKOThis compound (10 µM)~60%Inhibition is REV-ERB independent

Data summarized from a study by Atluri et al., which demonstrated that the anti-proliferative effects of this compound are not mediated by REV-ERB proteins.[3]

Table 2: Effect of this compound on Gene Expression in Cancer Cells

Cell Line ModelTreatment/ModificationKey Affected Genes/PathwaysObservation
CRPC & HCC CellsThis compound or REV-ERBα KnockdownMAPK, PI3K-Akt signalingDownregulation of tumorigenic programs
CRPC & HCC CellsREV-ERBα KnockdownMYC, CDK4, CDK6, CCND2/D3, BCL2Decreased expression of proliferation and survival proteins
CRPC & HCC CellsThis compoundSimilar to REV-ERBα knockdownPhenocopies genetic silencing

Data summarized from studies showing that in specific cancer contexts, this compound's effects on gene expression are consistent with REV-ERBα antagonism.[1][9]

Table 3: Behavioral Effects of this compound in Rev-erbα Knockout Mice

Animal ModelPhenotypeEffect of this compound (25 or 50 mg/kg)Conclusion
Rev-erbα Knockout MiceDecreased ethanol intake and preferenceNo significant effectThis compound does not phenocopy the genetic knockout

Data from a study indicating that the behavioral phenotype of Rev-erbα knockout mice is not replicated by this compound administration.[10]

Experimental Protocols

Generation of REV-ERBα/β Double-Knockout (DKO) Cells

CRISPR/Cas9 genome editing was utilized to generate HaCaT cells lacking REV-ERBα and REV-ERBβ.[3][7][8]

  • gRNA Design: Guide RNAs targeting exons of NR1D1 (REV-ERBα) and NR1D2 (REV-ERBβ) were designed.

  • Vector Construction: The gRNAs were cloned into a lentiCRISPRv2 vector.

  • Lentiviral Production: Lentivirus was produced in HEK293T cells by co-transfecting the gRNA-containing vector with packaging plasmids.

  • Transduction: HaCaT cells were transduced with the lentiviral particles.

  • Selection and Validation: Transduced cells were selected with puromycin, and single-cell clones were isolated. Knockout was confirmed by Western blotting for REV-ERBα and REV-ERBβ proteins.

Cell Proliferation Assay

The effect of this compound on cell proliferation was assessed using a standard cell counting method.[3]

  • Cell Seeding: Wild-type and REV-ERBα/β DKO HaCaT cells were seeded in 6-well plates.

  • Treatment: The following day, cells were treated with either DMSO (vehicle control) or this compound at a final concentration of 10 µM.

  • Cell Counting: Cells were harvested and counted at 24, 48, and 72 hours post-treatment using a hemocytometer or an automated cell counter.

  • Data Analysis: The relative cell number was calculated as a percentage of the DMSO-treated control cells at each time point.

Animal Studies with Rev-erbα Knockout Mice

To assess the in vivo effects of this compound, a two-bottle choice ethanol consumption paradigm was used in Rev-erbα knockout and wild-type mice.[10]

  • Animals: Male and female Rev-erbα null, heterozygous, and wild-type mice were used.

  • Housing: Mice were individually housed with ad libitum access to water, 10% ethanol, and food.

  • Drug Preparation and Administration: this compound was dissolved in a vehicle solution of 5:5:90 DMSO:Cremophor:PBS. Mice were administered either vehicle or this compound (25 mg/kg or 50 mg/kg) via intraperitoneal injection once daily at Zeitgeber time (ZT) 6, when REV-ERBα expression is typically highest.[10]

  • Behavioral Measurement: Ethanol and water consumption were measured daily.

  • Data Analysis: Ethanol preference, consumption, and total fluid intake were compared between genotypes and treatment groups.

Visualizing the Discrepancy: Signaling and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

SR8278_On_Target_Hypothesis This compound This compound REV_ERBa REV-ERBα This compound->REV_ERBa Antagonizes Target_Genes Target Genes (e.g., Bmal1) REV_ERBa->Target_Genes Represses Physiological_Effect Physiological Effect (e.g., altered circadian rhythm) Target_Genes->Physiological_Effect

Hypothesized on-target mechanism of this compound.

SR8278_Off_Target_Reality cluster_rev_erb_pathway REV-ERBα Pathway REV_ERBa REV-ERBα (absent in KO) Target_Genes Target Genes REV_ERBa->Target_Genes No repression This compound This compound This compound->REV_ERBa Ineffective Unknown_Target Unknown Off-Target(s) This compound->Unknown_Target Acts on Cell_Proliferation Decreased Cell Proliferation Unknown_Target->Cell_Proliferation Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation start Start: Hypothesis This compound is a specific REV-ERBα antagonist crispr Generate REV-ERBα KO cells (CRISPR/Cas9) start->crispr use_ko_mice Use REV-ERBα KO mice start->use_ko_mice treat_cells Treat WT and KO cells with this compound crispr->treat_cells measure_proliferation Measure Cell Proliferation treat_cells->measure_proliferation measure_genes Measure Gene Expression treat_cells->measure_genes conclusion Conclusion: This compound has significant REV-ERBα-independent effects measure_proliferation->conclusion measure_genes->conclusion treat_mice Administer this compound use_ko_mice->treat_mice measure_behavior Measure Behavioral Phenotype treat_mice->measure_behavior measure_behavior->conclusion

References

Confirming SR8278 Target Engagement In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust target engagement is a critical step in the validation of novel chemical probes and potential therapeutics. This guide provides a comparative analysis of in vitro methods to confirm the target engagement of SR8278, a known antagonist of the nuclear receptor REV-ERBα. We present a side-by-side comparison with other REV-ERBα modulators, supported by experimental data, detailed protocols, and visual workflows to facilitate experimental design and data interpretation.

This compound is a potent and specific antagonist of REV-ERBα, a key regulator of the circadian clock and metabolism.[1] It competitively inhibits the transcriptional repression activity of REV-ERBα.[1] Understanding its interaction with REV-ERBα is crucial for its use as a chemical tool and for the development of related therapeutics. This guide compares this compound with a REV-ERBα agonist, GSK4112, another agonist, SR9009, and an inverse agonist, GSK1362, to provide a comprehensive overview of in vitro target engagement strategies.

Comparative Efficacy of REV-ERBα Modulators

The in vitro potency of this compound and its comparators is typically assessed using cell-based reporter assays that measure the transcriptional activity of REV-ERBα on the promoter of a target gene, such as Bmal1. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for these compounds in such assays.

CompoundTargetMechanism of ActionAssay TypeIC50 / EC50 (nM)Reference(s)
This compound REV-ERBαAntagonistBmal1 Luciferase Reporter Assay350[1]
REV-ERBαAntagonistREV-ERBα Transcriptional Repression Assay470[2]
GSK4112 REV-ERBαAgonistBmal1 Luciferase Reporter Assay2300[1]
REV-ERBαAgonistREV-ERBα Agonist Assay400[3]
SR9009 REV-ERBα/βAgonistBmal1 Luciferase Reporter Assay710[3][4]
REV-ERBαAgonistGal4-REV-ERBα Luciferase Reporter Assay670[4][5][6]
REV-ERBβAgonistGal4-REV-ERBβ Luciferase Reporter Assay800[4][5][6]
GSK1362 REV-ERBαInverse AgonistBmal1 Luciferase Reporter AssayNot explicitly stated, but shown to dose-dependently increase transcription[7][8]

Signaling Pathways and Mechanisms

The distinct mechanisms of this compound and its comparators in modulating REV-ERBα activity are crucial for interpreting experimental outcomes.

cluster_nucleus Nucleus REVERBA REV-ERBα NCoR NCoR/HDAC3 Co-repressor Complex REVERBA->NCoR Recruits Bmal1 Bmal1 Gene REVERBA->Bmal1 Binds to RORE NCoR->Bmal1 Represses Transcription Transcription Transcriptional Repression This compound This compound (Antagonist) This compound->REVERBA Blocks NCoR Recruitment GSK4112_SR9009 GSK4112 / SR9009 (Agonists) GSK4112_SR9009->REVERBA Enhances NCoR Recruitment GSK1362 GSK1362 (Inverse Agonist) GSK1362->REVERBA Inhibits Co-repressor Interaction & Stabilizes cluster_workflow Bmal1 Luciferase Reporter Assay Workflow start Seed HEK293T cells transfect Co-transfect with: - REV-ERBα expression vector - Bmal1-luciferase reporter - Renilla luciferase control start->transfect treat Treat cells with: - this compound - Comparator compounds - Vehicle control transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Analyze Data: Normalize Firefly to Renilla Generate dose-response curves Calculate IC50/EC50 measure->analyze end Confirm Target Engagement analyze->end cluster_logic Functional Comparison of REV-ERBα Modulators REVERBA REV-ERBα Activity Increase Increase Target Gene Transcription (De-repression) REVERBA->Increase Decrease Decrease Target Gene Transcription (Repression) REVERBA->Decrease This compound This compound (Antagonist) Increase->this compound GSK1362 GSK1362 (Inverse Agonist) Increase->GSK1362 GSK4112 GSK4112 (Agonist) Decrease->GSK4112 SR9009 SR9009 (Agonist) Decrease->SR9009

References

Unveiling the Role of REV-ERBα: A Comparative Analysis of SR8278 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers cross-validating the effects of the REV-ERBα antagonist, SR8278, with genetic knockdown and knockout models. This guide provides a detailed comparison of experimental data, standardized protocols for key assays, and visual representations of the underlying molecular pathways.

In the quest to understand and therapeutically target the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism, the synthetic antagonist this compound has emerged as a valuable chemical probe.[1][2][3][4][5][6][7] It acts by inhibiting the transcriptional repression exerted by REV-ERBα, thereby increasing the expression of its target genes.[1][2][4][5][6][7] However, the specificity of pharmacological agents is always a critical consideration. Therefore, cross-validation of findings with genetic models, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the NR1D1 gene (encoding REV-ERBα), is paramount to ensure that the observed effects are indeed mediated through the intended target.

This guide provides a comparative overview of the reported effects of this compound versus genetic loss-of-function models for REV-ERBα, along with detailed experimental protocols to facilitate the design and execution of such validation studies.

Data Presentation: Pharmacological vs. Genetic Inhibition of REV-ERBα

The following tables summarize the quantitative effects of this compound treatment compared to genetic knockdown or knockout of REV-ERBα on the expression of its known target genes.

Table 1: Comparison of this compound and REV-ERBα Knockdown on Target Gene Expression in 42DENZR Cells

Target GeneTreatmentFold Change (mRNA)Reference
LP Drivers (e.g., BRN2, ASCL1, FOXA2) siRNA (NR1D1)Significantly Downregulated[8]
This compound (7.5 µM, 48h)Significantly Downregulated[8]
Steroid Metabolism Genes siRNA (NR1D1)Upregulated[8]
This compoundUpregulated[8]
Immune Response Genes siRNA (NR1D1)Upregulated[8]
This compoundUpregulated[8]
p53 Signaling Genes siRNA (NR1D1)Upregulated[8]
This compoundUpregulated[8]

Table 2: Effect of this compound on Cell Proliferation in Wild-Type vs. REV-ERBα/β Double-Knockout (DKO) HaCaT Cells

Cell LineTreatmentEffect on Cell ProliferationReference
Wild-Type HaCaT This compoundInhibition[9]
REV-ERBα/β DKO HaCaT This compoundSimilar Inhibition to Wild-Type[9]

Note: This study suggests that the anti-proliferative effects of this compound may be independent of REV-ERBα/β in this cell line, highlighting the critical need for genetic validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in cross-validation studies.

Cell Culture and this compound Treatment

Cell Line: HepG2 (human liver cancer cell line) is a commonly used model for studying REV-ERBα function due to its endogenous expression.[4][10][11]

Protocol:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For this compound treatment, plate cells at a desired density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.[12]

  • The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) as a control.[4]

  • Incubate the cells for the desired time period (e.g., 24 hours) before harvesting for downstream analysis.[4]

Luciferase Reporter Assay for REV-ERBα Activity

This assay is used to measure the transcriptional repression activity of REV-ERBα.

Protocol:

  • Co-transfect HepG2 cells in a 96-well plate with a REV-ERBα expression vector and a luciferase reporter plasmid containing REV-ERBα response elements (e.g., from the Bmal1, G6Pase, or PEPCK promoters).[4] A control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

  • 24 hours post-transfection, treat the cells with this compound or vehicle.

  • After 24 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[13][14][15][16][17]

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the mRNA levels of REV-ERBα target genes.

Protocol:

  • Isolate total RNA from treated cells or tissues using a suitable RNA extraction kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for target genes (e.g., BMAL1, G6PASE, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 3: Example qPCR Primers

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Human BMAL1 GCT GAC TGA CAA GAT TGA TGG AGCT GGT GAT AAT GAC CTG GAA G
Human G6PASE TCC TCT TTG GCA TCC TGG AGGCA GAA GTC GTG GTC AAT GG
Human PEPCK GAT GGC TGG AAG TGG AAG AAGGG TGA TGG CAA GAG AAG AA
Human GAPDH GAA GGT GAA GGT CGG AGT CGAA GAT GGT GAT GGG ATT TC
Western Blotting for Protein Expression

Western blotting is used to detect changes in the protein levels of REV-ERBα targets.

Protocol:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18][19][20][21]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19][20][21]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][21]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Normalize the protein bands of interest to a loading control (e.g., GAPDH, β-actin).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_pharmacological Pharmacological Intervention REV-ERBα REV-ERBα NCoR/HDAC3 NCoR/HDAC3 REV-ERBα->NCoR/HDAC3 recruits RORE RORE REV-ERBα->RORE Target Gene Target Gene Increased Expression Increased Expression Target Gene->Increased Expression Derepression RORE->Target Gene Repression This compound This compound This compound->REV-ERBα Antagonizes

REV-ERBα Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_model Experimental Model cluster_analysis Downstream Analysis Cell Culture (e.g., HepG2) Cell Culture (e.g., HepG2) This compound Treatment This compound Treatment Cell Culture (e.g., HepG2)->this compound Treatment Pharmacological Arm Genetic Model (Knockdown/Knockout) Genetic Model (Knockdown/Knockout) Analysis Analysis Genetic Model (Knockdown/Knockout)->Analysis Luciferase Assay Luciferase Assay This compound Treatment->Luciferase Assay qPCR qPCR This compound Treatment->qPCR Western Blot Western Blot This compound Treatment->Western Blot Analysis->qPCR Analysis->Western Blot Compare Results Compare Results Luciferase Assay->Compare Results qPCR->Compare Results Western Blot->Compare Results

Cross-Validation Experimental Workflow.

By adhering to these standardized protocols and comparing the outcomes of pharmacological and genetic interventions, researchers can confidently validate the on-target effects of this compound and further elucidate the multifaceted roles of REV-ERBα in health and disease. This rigorous approach is essential for the development of novel therapeutics targeting this important nuclear receptor.

References

Evaluating the Specificity of SR8278 for REV-ERBα over REV-ERBβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of the synthetic antagonist SR8278 for the nuclear receptor REV-ERBα over its isoform, REV-ERBβ. Through a detailed comparison with alternative REV-ERB modulators, supported by experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions when selecting pharmacological tools for studying REV-ERB biology.

Introduction to REV-ERBα and REV-ERBβ

REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are crucial nuclear receptors that function as transcriptional repressors and are key components of the mammalian circadian clock. They play pivotal roles in regulating gene expression involved in metabolism, inflammation, and behavior. While often exhibiting redundant functions, emerging evidence suggests isoform-specific roles, making the development and characterization of specific pharmacological modulators essential for dissecting their individual contributions to physiology and disease.

This compound: An Antagonist of both REV-ERBα and REV-ERBβ

Quantitative Analysis of REV-ERB Ligand Activity

The following table summarizes the available quantitative data for this compound and other commonly used REV-ERB modulators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental assays and conditions.

CompoundClassREV-ERBα ActivityREV-ERBβ ActivityReference(s)
This compound AntagonistEC50 = 0.47 µMAntagonist activity confirmed, but specific EC50 not reported[1]
GSK4112 AgonistDual agonist, specific IC50/EC50 not consistently reportedDual agonist, specific IC50/EC50 not consistently reported[2][3]
SR9009 AgonistIC50 = 670 nMIC50 = 800 nM[4]
SR9011 AgonistIC50 = 790 nMIC50 = 560 nM[4]
GSK1362 Inverse AgonistEC50 ≈ 150 nM (in FRET assay)Activity suggested but not quantified in the same manner[5]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. A lower value indicates a more potent compound.

Experimental Methodologies

The primary assay used to characterize the activity of this compound and other REV-ERB ligands is the GAL4 DNA-binding domain fusion co-transfection assay.

GAL4-REV-ERB Co-transfection Luciferase Reporter Assay

This cell-based assay is designed to measure the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor ligand-binding domain (LBD).

Principle: The LBD of either REV-ERBα or REV-ERBβ is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric protein is co-expressed in mammalian cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). When an agonist binds to the REV-ERB LBD, it recruits co-repressors, leading to a decrease in luciferase expression. Conversely, an antagonist will block this repression, resulting in an increase in luciferase expression.

Experimental Workflow:

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay p1 GAL4-REV-ERBα/β Expression Vector c2 Co-transfect cells with all three plasmids p1->c2 p2 GAL4 UAS-Luciferase Reporter Vector p2->c2 p3 Renilla Luciferase Control Vector p3->c2 c1 Seed HEK293 cells in 96-well plates c1->c2 t1 Incubate cells for 24h c2->t1 t2 Treat cells with this compound or other compounds t1->t2 a1 Lyse cells t2->a1 a2 Measure Firefly and Renilla luciferase activity a1->a2 a3 Normalize Firefly to Renilla activity a2->a3

Caption: Workflow for the GAL4-REV-ERB co-transfection assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:

    • An expression vector for the GAL4 DBD fused to the LBD of either human REV-ERBα or REV-ERBβ.

    • A reporter vector containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.

    • A control vector constitutively expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The data is then plotted against the compound concentration to determine the EC50 or IC50 values.

REV-ERB Signaling Pathway and Ligand Action

The following diagram illustrates the mechanism of action of REV-ERB agonists and antagonists on a target gene promoter.

rev_erb_pathway cluster_nucleus Nucleus REVERB REV-ERBα/β RORE RORE REVERB->RORE Binds to CoR Co-repressor Complex (NCoR/HDAC3) REVERB->CoR Recruits TargetGene Target Gene (e.g., Bmal1) PolII RNA Pol II CoR->PolII Inhibits PolII->TargetGene Transcription Agonist Agonist (e.g., GSK4112, SR9009) Agonist->REVERB Enhances Co-repressor Recruitment Antagonist Antagonist (e.g., this compound) Antagonist->REVERB Blocks Co-repressor Recruitment

Caption: Mechanism of REV-ERB transcriptional repression and ligand action.

Off-Target Considerations

A critical aspect of evaluating any pharmacological tool is its specificity. Recent studies have raised concerns about the potential for off-target effects of REV-ERB ligands. For instance, some of the anti-proliferative effects of this compound have been reported to be independent of REV-ERBα and REV-ERBβ.[6] Similarly, REV-ERB-independent effects have also been suggested for the agonist SR9009. Researchers should exercise caution and employ complementary genetic approaches, such as using REV-ERB knockout models, to validate that the observed effects of these compounds are indeed mediated by their intended targets.

Conclusion and Recommendations

This compound is a valuable tool for studying the biology of REV-ERB receptors, acting as an antagonist for both REV-ERBα and REV-ERBβ.[1] However, a key limitation in assessing its isoform specificity is the lack of a reported EC50 value for REV-ERBβ, which prevents a direct quantitative comparison with its activity on REV-ERBα.

For researchers aiming to pharmacologically inhibit both REV-ERB isoforms, this compound remains a viable option, though its potential for off-target effects should be carefully considered and controlled for in experimental designs.

When comparing this compound to other REV-ERB modulators, the dual agonists SR9009 and SR9011 show relatively similar potencies for both REV-ERBα and REV-ERBβ, suggesting a lack of strong isoform specificity.[4]

Future Directions:

  • The determination of the EC50 value of this compound for REV-ERBβ is crucial for a definitive assessment of its isoform specificity.

  • The development of truly isoform-selective REV-ERBα or REV-ERBβ antagonists would be a significant advancement for the field, allowing for a more precise dissection of their individual physiological roles.

Researchers are encouraged to consult the primary literature for the most detailed information and to consider the specific context of their experimental system when choosing a REV-ERB modulator.

References

Assessing the Reproducibility of SR8278 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results obtained with SR8278, a synthetic antagonist of the nuclear receptor REV-ERBα. By objectively comparing its performance with the REV-ERBα agonist GSK4112 and presenting supporting experimental data, this document aims to assist researchers in assessing the reproducibility and reliability of this compound as a chemical probe for studying REV-ERBα function.

Executive Summary

This compound is a valuable tool for investigating the roles of REV-ERBα in circadian rhythms, metabolism, and cancer. It consistently demonstrates the ability to antagonize REV-ERBα-mediated transcriptional repression, leading to the upregulation of target genes. However, researchers should be aware of potential off-target effects, particularly concerning cell proliferation, which may be independent of REV-ERBα. This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a thorough understanding of this compound's activity and aid in the design of reproducible experiments.

Data Presentation: this compound vs. GSK4112

The following tables summarize the quantitative data from key studies on this compound and the REV-ERBα agonist GSK4112. These tables are designed for easy comparison of the compounds' potency and effects on target gene expression.

Table 1: Potency of this compound and GSK4112 in Cell-Based Assays

CompoundAssayCell LineMetricValue (µM)Reference
This compoundREV-ERBα Transcriptional RepressionHEK293EC₅₀0.47[1]
This compoundBlockade of GSK4112-induced repressionHEK293IC₅₀0.35[1]
GSK4112Bmal1 Promoter-driven TranscriptionHEK293IC₅₀2.3[1]

Table 2: Effect of this compound and GSK4112 on REV-ERBα Target Gene Expression in HepG2 Cells

CompoundTarget GeneConcentration (µM)Fold Change in mRNA Expression (relative to control)Reference
This compoundG6Pase10~2.5[1]
This compoundPEPCK10~3.0[1]
GSK4112Bmal110Significant decrease[2]

Note: Fold change values for this compound are estimated from graphical representations in the cited literature. Specific numerical values with error bars are not consistently reported across publications.

Experimental Protocols

To ensure the reproducibility of experimental findings, it is crucial to adhere to detailed and consistent methodologies. Below are protocols for key experiments commonly used to characterize this compound and other REV-ERBα modulators.

Gal4-REV-ERBα Cotransfection Luciferase Reporter Assay

This assay is used to measure the direct effect of a compound on the transcriptional activity of REV-ERBα.

1. Plasmids:

  • Expression vector for a fusion protein of the Gal4 DNA-binding domain (DBD) and the REV-ERBα ligand-binding domain (LBD) (pCMX-Gal4-REV-ERBα).
  • Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS) driving the expression of firefly luciferase (pTAL-UAS-Luc).
  • Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

2. Cell Culture and Transfection:

  • Seed HEK293 cells in 24-well plates at a density of 5 x 10⁴ cells per well.
  • After 24 hours, transfect the cells with the Gal4-REV-ERBα, UAS-Luc, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

3. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, GSK4112, or a vehicle control (e.g., DMSO).
  • Incubate the cells for an additional 24 hours.

4. Luciferase Assay:

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the effect of this compound on the mRNA levels of endogenous REV-ERBα target genes.

1. Cell Culture and Treatment:

  • Seed HepG2 cells in 6-well plates and grow to approximately 80% confluency.
  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

2. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from the cells using a suitable RNA purification kit.
  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

3. qPCR:

  • Perform qPCR using primers specific for the target genes (e.g., G6Pase, PEPCK, Bmal1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
  • Use a real-time PCR system to monitor the amplification of the target and housekeeping genes.

4. Data Analysis:

  • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

Mandatory Visualization

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_ligands Pharmacological Modulators REV_ERB REV-ERBα/β NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 recruits RORE RORE REV_ERB->RORE binds to NCoR_HDAC3->RORE Target_Genes Target Genes (e.g., Bmal1, G6Pase, PEPCK) RORE->Target_Genes regulates Transcription_Repression Transcription Repression Target_Genes->Transcription_Repression This compound This compound (Antagonist) This compound->REV_ERB inhibits GSK4112 GSK4112 (Agonist) GSK4112->REV_ERB activates

Caption: REV-ERBα Signaling Pathway and Points of Pharmacological Intervention.

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, HEK293) B 2. Treatment - this compound - GSK4112 - Vehicle Control A->B C 3. Incubation (Specified duration) B->C D 4. Sample Collection - RNA Isolation - Cell Lysis for Luciferase Assay C->D E 5a. Gene Expression Analysis (qPCR) D->E F 5b. Transcriptional Activity Assay (Luciferase Reporter Assay) D->F G 6. Data Analysis - Fold Change Calculation - IC50/EC50 Determination E->G F->G

Caption: General Experimental Workflow for Characterizing REV-ERBα Modulators.

Discussion on Reproducibility and Off-Target Effects

While this compound is a widely used and valuable tool, it is essential to consider factors that may influence the reproducibility of experimental results. One critical aspect is the potential for off-target effects. Some studies have suggested that the anti-proliferative effects of this compound may be independent of REV-ERBα[3]. This highlights the importance of including appropriate controls in experimental designs, such as using REV-ERBα knockout cells or siRNA-mediated knockdown, to confirm that the observed effects are indeed mediated by the intended target.

Furthermore, variations in experimental protocols, such as cell line passage number, reagent quality, and specific assay conditions, can contribute to differing results between laboratories. The detailed protocols provided in this guide aim to promote consistency and improve the reproducibility of findings.

Conclusion

This compound is a potent and selective antagonist of REV-ERBα that has significantly contributed to our understanding of the role of this nuclear receptor in various physiological and pathological processes. The experimental data for its on-target effects, such as the upregulation of canonical REV-ERBα target genes, are generally consistent across studies. However, researchers must remain vigilant about potential off-target effects and employ rigorous experimental designs to ensure the validity and reproducibility of their findings. By carefully considering the data, protocols, and potential caveats presented in this guide, the scientific community can continue to effectively utilize this compound as a chemical probe to unravel the complexities of REV-ERBα signaling.

References

Validating SR8278: A Comparative Guide to its Antagonistic Activity in Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SR8278's performance against the REV-ERB agonist GSK4112 in validating its antagonistic activity through reporter assays. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.

This compound was the first synthetic antagonist developed for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3][4] Its validation as an antagonist has been primarily demonstrated through its ability to counteract the transcriptional repression mediated by REV-ERB. This guide focuses on the use of luciferase reporter assays, a common and effective method for quantifying the activity of nuclear receptor ligands.

Mechanism of Action: REV-ERB, Agonists, and Antagonists

REV-ERBα and REV-ERBβ are transcriptional repressors, meaning they function to decrease the expression of their target genes.[4] Their repressive activity is dependent on the binding of a ligand. The natural ligand for REV-ERB is heme.[1][5] When an agonist, such as the synthetic compound GSK4112 or the natural ligand heme, binds to REV-ERB, the receptor recruits co-repressor proteins like NCoR and HDAC3. This complex then leads to chromatin condensation and the silencing of target gene transcription.[4]

An antagonist, like this compound, works by binding to the same site on REV-ERB as the agonist but fails to induce the conformational change necessary for co-repressor recruitment.[1][3] By occupying the binding site, this compound blocks the action of both endogenous (heme) and synthetic agonists (GSK4112), thereby leading to a de-repression or an increase in the expression of REV-ERB's target genes.[1][3]

cluster_agonist Agonist Action (e.g., Heme, GSK4112) cluster_antagonist Antagonist Action (this compound) Agonist Agonist REV_ERB_A REV-ERB Agonist->REV_ERB_A binds CoR Co-repressors (NCoR, HDAC3) REV_ERB_A->CoR recruits TargetGene_A Target Gene CoR->TargetGene_A acts on Repression Transcriptional Repression TargetGene_A->Repression Antagonist This compound REV_ERB_B REV-ERB Antagonist->REV_ERB_B binds & blocks TargetGene_B Target Gene REV_ERB_B->TargetGene_B Expression Transcriptional De-repression TargetGene_B->Expression cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed HEK293 cells B Co-transfect plasmids: - GAL4-REV-ERB LBD - UAS-Luciferase - Renilla Luciferase A->B C Add Compounds: - this compound - GSK4112 - Vehicle B->C D Incubate 24h C->D E Lyse cells D->E F Measure Luciferase Activity (Firefly & Renilla) E->F G Normalize Data & Determine Potency F->G cluster_outcomes Expected Outcome in Reporter Assay Compound Test Compound Agonist Agonist (e.g., GSK4112) Compound->Agonist If Antagonist Antagonist (e.g., this compound) Compound->Antagonist If Repression Decreased Luciferase (Repression) Agonist->Repression Then Derepression Increased Luciferase (De-repression) Antagonist->Derepression Then

References

Safety Operating Guide

SR8278: Comprehensive Disposal Procedures and Safety Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. The following information is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Safety Data Overview

This compound is a research chemical utilized in studies related to circadian rhythms and metabolism. While not classified as acutely hazardous, proper handling and disposal are paramount. Below is a summary of its key properties.

PropertyValueReference
Chemical Name 1,2,3,4-Tetrahydro-2-[[5-(methylthio)-2-thienyl]carbonyl]-3-isoquinolinecarboxylic acid ethyl ester--INVALID-LINK--
Molecular Formula C₁₈H₁₉NO₃S₂--INVALID-LINK--
Molecular Weight 361.5 g/mol --INVALID-LINK--
Appearance White to yellow-brown solid--INVALID-LINK--
Solubility Soluble in DMSO (25 mg/mL), DMF (15 mg/mL), and Ethanol (15 mg/mL)--INVALID-LINK--, --INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Step-by-Step Disposal Protocol for this compound

The proper disposal route for this compound depends on its form (solid or solution) and local institutional and environmental regulations. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

Part 1: Disposal of Solid (Neat) this compound Waste

This procedure applies to expired or unwanted pure this compound powder.

  • Characterization : Classify waste this compound as non-hazardous chemical waste, unless mixed with other hazardous materials.

  • Packaging :

    • Place the solid this compound in its original container or a new, clean, and compatible container.

    • Ensure the container is securely sealed.

    • Label the container clearly as "Waste this compound" and include the chemical formula and quantity.

  • Storage :

    • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

    • Segregate from incompatible materials.

  • Collection :

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Part 2: Disposal of this compound Solutions (in DMSO or other organic solvents)

This procedure is for solutions of this compound, a common scenario in experimental settings.

  • Segregation :

    • Do not mix this compound solutions with other waste streams (e.g., aqueous waste, halogenated solvents).

    • Solutions of this compound in DMSO or other flammable solvents should be collected as flammable organic solvent waste.

  • Container Selection :

    • Use a designated, leak-proof, and chemically compatible container for flammable liquid waste. The container should have a secure screw-top cap.

    • Do not use glass containers that are not plastic-coated, to minimize the risk of breakage.

  • Collection Procedure :

    • Carefully pour the this compound solution into the designated waste container, avoiding splashes.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and list all chemical constituents by their full name (e.g., "Dimethyl Sulfoxide," "this compound") and their approximate concentrations.

  • Storage and Disposal :

    • Store the container in a designated satellite accumulation area, away from ignition sources.

    • Schedule a pickup with your institution's EHS for proper disposal via incineration or other approved methods for organic solvent waste.

Part 3: Disposal of Contaminated Labware

This applies to items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.

  • Solid Waste :

    • Collect all chemically contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, lined container.

    • Label the container as "Chemically Contaminated Solid Waste."

  • Sharps :

    • Dispose of any contaminated sharps (e.g., needles, glass Pasteur pipettes) in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

  • Glassware :

    • Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as flammable organic waste.

    • After decontamination, the glassware can be washed and reused. If the glassware is to be discarded, it should be placed in a designated broken glass disposal box after decontamination.

  • Disposal :

    • Manage the solid waste and sharps containers through your institution's EHS for proper disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

SR8278_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid (Neat) this compound waste_type->solid_waste Solid solution_waste This compound Solution (e.g., in DMSO) waste_type->solution_waste Solution contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware package_solid Package in sealed, labeled container solid_waste->package_solid segregate_solution Segregate as Flammable Organic Waste solution_waste->segregate_solution labware_type Type of Labware? contaminated_labware->labware_type store_solid Store in designated waste area package_solid->store_solid collect_solid Arrange for EHS pickup store_solid->collect_solid collect_solution Collect in labeled, compatible solvent waste container segregate_solution->collect_solution store_solution Store in designated waste area, away from ignition sources collect_solution->store_solution collect_solution_final Arrange for EHS pickup store_solution->collect_solution_final solid_labware Solid Items (gloves, tubes) labware_type->solid_labware Non-sharp sharps_labware Sharps (needles, glass pipettes) labware_type->sharps_labware Sharp collect_solid_labware Collect in 'Chemically Contaminated Solid Waste' bin solid_labware->collect_solid_labware collect_sharps_labware Collect in 'Chemically Contaminated Sharps' container sharps_labware->collect_sharps_labware collect_labware_final Arrange for EHS pickup collect_solid_labware->collect_labware_final collect_sharps_labware->collect_labware_final

Caption: Decision tree for the proper segregation and disposal of this compound waste.

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